molecular formula C10H8N2O4 B1326399 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid CAS No. 885522-60-1

6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

Cat. No.: B1326399
CAS No.: 885522-60-1
M. Wt: 220.18 g/mol
InChI Key: AZTKLZPDTBASOO-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid (CAS 885522-60-1) is a high-purity chemical intermediate of significant interest in advanced organic and medicinal chemistry research. This multifunctional indazole derivative is characterized by two distinct carboxylic ester and acid functional groups on its heteroaromatic core, making it a versatile scaffold for the synthesis of more complex molecules . Its primary research application is in the preparation of synthetic cannabinoids and their metabolites, as highlighted in a recent 2024 study detailing the direct and selective alkylation of the indazole core . The compound's structure also aligns with novel indazole-3-carboxylic acid derivatives investigated as potent and selective antagonists for serotonin 3 (5-HT3) receptors, indicating its value in early-stage pharmaceutical development for disorders of the nervous and digestive systems . Researchers value this compound for its well-defined chemical properties: a molecular weight of 220.18 g/mol and a canonical SMILES representation of COC(=O)C1=CC=C2C(=C1)NN=C2C(=O)O . It is offered with a minimum purity of 95% . As a handling precaution, this material is classified as harmful and an irritant (GHS07); researchers should wear appropriate personal protective equipment and refer to the supplied Safety Data Sheet for detailed handling and disposal instructions . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-methoxycarbonyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)5-2-3-6-7(4-5)11-12-8(6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTKLZPDTBASOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646517
Record name 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885522-60-1
Record name 6-Methyl 1H-indazole-3,6-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885522-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. The document outlines a plausible and referenced synthetic pathway, detailed experimental protocols, and a comprehensive summary of its physicochemical and spectroscopic properties.

Introduction

Indazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents. Their unique bicyclic structure, which mimics the indole scaffold, allows for diverse biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory effects. This compound is a particularly valuable intermediate, offering two distinct functional handles—a carboxylic acid and a methyl ester—at positions 3 and 6, respectively. This bifunctionality allows for selective chemical modifications, making it an attractive scaffold for the development of novel pharmaceutical candidates. This guide details a robust synthetic route and the analytical characterization of this important molecule.

Synthesis Pathway

A common and effective strategy for the synthesis of the indazole ring system involves the diazotization and subsequent cyclization of an appropriately substituted aniline derivative. The proposed synthetic route for this compound begins with the commercially available dimethyl 4-nitro-1,2-benzenedicarboxylate. The synthesis proceeds through three key steps: reduction of the nitro group, formation of the indazole ring via diazotization, and finally, selective hydrolysis of the methyl ester at the 3-position.

Synthesis_Workflow A Dimethyl 4-nitro-1,2-benzenedicarboxylate B Dimethyl 4-amino-1,2-benzenedicarboxylate A->B  H₂, Pd/C  Methanol C Dimethyl 1H-indazole-3,6-dicarboxylate B->C  1. NaNO₂, HCl (aq)  2. 0-5 °C D This compound C->D  1. LiOH, THF/H₂O  2. HCl (aq)

An In-depth Technical Guide on the Physicochemical Properties of Indazole Carboxylic Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The physicochemical properties of indazole derivatives are of paramount importance in drug discovery and development, influencing their solubility, permeability, and metabolic stability. The following tables summarize the key physicochemical parameters for relevant indazole carboxylic acid methyl esters.

Table 1: Physicochemical Properties of 1H-Indazole-3-carboxylic acid methyl ester

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1][2][3]
Molecular Weight 176.17 g/mol [1][2][3]
CAS Number 43120-28-1[1][2][4]
Appearance White to off-white or light yellow crystalline powder[2]
Melting Point 162-163 °C[1]
Boiling Point (Predicted) 345.2 ± 15.0 °C[1]
Density (Predicted) 1.324 g/cm³[1]
Flash Point 162.6 °C[1]
Vapor Pressure 6.24E-05 mmHg at 25°C[1]
Refractive Index (Predicted) 1.648[1]
pKa (Predicted) 12.55 ± 0.30-
LogP (Predicted) 1.7[3]

Table 2: Physicochemical Properties of Related Indazole Carboxylic Acid Esters

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Source
1H-IndazoleC₇H₆N₂118.14145-148[5]
1H-Indazole-3-carboxylic acidC₈H₆N₂O₂162.15>300[6]
1-Methyl-1H-indazole-3-carboxylic acidC₉H₈N₂O₂176.17-[7]
1H-Indazole-5-carboxylic acidC₈H₆N₂O₂162.15318-322
Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylateC₁₈H₁₆N₂O₅340.33196-198[8]
Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylateC₁₇H₁₆N₂O₅S360.39206-208[8]
Methyl 1-(4-methoxyphenyl)-6-phenyl-1H-indazole-3-carboxylateC₂₂H₁₈N₂O₃358.39131-133[8]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and analysis of indazole derivatives. The following sections outline methodologies for esterification and analytical characterization.

Synthesis of 1H-Indazole-3-carboxylic acid methyl ester

A common method for the synthesis of 1H-indazole-3-carboxylic acid methyl ester involves the esterification of 1H-indazole-3-carboxylic acid.

Protocol: Esterification using Thionyl Chloride [4]

  • Reaction Setup: Dissolve 1H-indazole-3-carboxylic acid (5.0 g, 30.8 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (15 mL) dropwise to the cooled solution.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 1.5 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Neutralization and Extraction: Neutralize the crude product by adding a saturated sodium bicarbonate solution (50 mL). Subsequently, extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter to remove the desiccant and concentrate the filtrate under reduced pressure to afford the final product.

G General Workflow for Esterification cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification Indazole-3-carboxylic_acid 1H-Indazole-3-carboxylic acid Reaction_Vessel Reaction Vessel (0°C to Reflux) Indazole-3-carboxylic_acid->Reaction_Vessel Methanol Methanol Methanol->Reaction_Vessel Concentration Concentration Reaction_Vessel->Concentration 1.5h reflux Thionyl_Chloride Thionyl Chloride (Slow Addition) Thionyl_Chloride->Reaction_Vessel Neutralization Neutralization (sat. NaHCO3) Concentration->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Final_Concentration Final Concentration Drying->Final_Concentration Product 1H-Indazole-3-carboxylic acid methyl ester Final_Concentration->Product

A generalized workflow for the synthesis of 1H-indazole-3-carboxylic acid methyl ester.
Analytical Characterization

The identity and purity of the synthesized compound are confirmed using various analytical techniques.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, d6-DMSO): δ 13.91 (s, 1H), 8.06 (d, J = 8.2 Hz, 1H), 7.65 (d, J = 8.4 Hz, 1H), 7.44 (ddd, J = 8.3 Hz, 6.9 Hz, 1.1 Hz, 1H), 7.30 (dd, J = 7.9 Hz, 6.9 Hz, 0.9 Hz, 1H), 3.92 (s, 3H).[4]

2.2.2. Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for separating and identifying components within a mixture, thereby assessing the purity of the compound.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

G Analytical Workflow for Compound Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Compound Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS IR IR Spectroscopy Synthesized_Compound->IR HPLC HPLC / UPLC Synthesized_Compound->HPLC GC Gas Chromatography Synthesized_Compound->GC Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis HPLC->Data_Analysis GC->Data_Analysis Final_Characterization Purity and Identity Confirmation Data_Analysis->Final_Characterization G Hypothetical Drug Discovery Logic Indazole_Scaffold Indazole Scaffold Target_Identification Biological Target Identification Indazole_Scaffold->Target_Identification Initial Screening SAR_Studies Structure-Activity Relationship (SAR) Target_Identification->SAR_Studies Identified Target Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization SAR Data Candidate_Selection Drug Candidate Selection Lead_Optimization->Candidate_Selection Optimized Lead

References

Comprehensive NMR Data Analysis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide is intended to provide a detailed overview of the nuclear magnetic resonance (NMR) data for the compound 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. This molecule is of significant interest within the fields of medicinal chemistry and drug development due to its indazole core, a scaffold known for a wide range of biological activities. A thorough understanding of its structural characteristics, as determined by 1H and 13C NMR spectroscopy, is crucial for its application in research and synthesis.

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental 1H and 13C NMR data for this compound (CAS Number: 885522-60-1) could not be located. The information presented herein is based on the analysis of structurally similar indazole derivatives. This guide will therefore focus on the expected spectral characteristics and provide a framework for the interpretation of NMR data for this compound, should it become available.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound contains several key functional groups that will give rise to distinct signals in its NMR spectra. These include the aromatic protons of the indazole ring, the methoxy group of the ester, the carboxylic acid proton, and the N-H proton of the indazole ring.

Predicted ¹H NMR Data

Based on the analysis of related indazole compounds, the following table summarizes the predicted chemical shifts (δ) for the protons of this compound. The actual experimental values may vary depending on the solvent and other acquisition parameters.

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H-48.0 - 8.2d
H-57.8 - 8.0dd
H-78.3 - 8.5s
-OCH₃~3.9sMethoxy protons of the ester.
-COOH12.0 - 14.0br sCarboxylic acid proton, often broad and may exchange with D₂O.
N-H13.0 - 15.0br sIndazole N-H proton, typically broad and may exchange with D₂O.
Predicted ¹³C NMR Data

The predicted 13C NMR chemical shifts are outlined below. These are based on the expected electronic environment of each carbon atom within the molecule.

Carbon Predicted Chemical Shift (ppm) Notes
C-3140 - 145Carbon bearing the carboxylic acid.
C-3a120 - 125
C-4125 - 130
C-5120 - 125
C-6130 - 135Carbon bearing the methoxycarbonyl group.
C-7110 - 115
C-7a140 - 145
-C=O (ester)165 - 170Carbonyl carbon of the ester.
-OCH₃50 - 55Methoxy carbon.
-COOH168 - 173Carbonyl carbon of the carboxylic acid.

Experimental Protocols

While specific experimental data for the title compound is unavailable, a general protocol for acquiring high-quality NMR data for similar indazole derivatives is provided below. This protocol is based on standard laboratory practices and can be adapted as needed.

General NMR Acquisition Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for indazole derivatives due to its ability to dissolve a wide range of compounds and to observe exchangeable protons.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Parameters:

      • Pulse Program: Standard single-pulse experiment (e.g., zg30).

      • Number of Scans: 16-64 scans, depending on the sample concentration.

      • Relaxation Delay (d1): 1-2 seconds.

      • Acquisition Time (aq): 3-4 seconds.

      • Spectral Width (sw): 16-20 ppm.

    • Referencing: The spectrum should be referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Spectroscopy:

    • Spectrometer: A 100 MHz or higher field spectrometer (corresponding to a 400 MHz ¹H frequency).

    • Parameters:

      • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

      • Number of Scans: 1024-4096 scans, as ¹³C is less sensitive.

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width (sw): 200-240 ppm.

    • Referencing: The spectrum should be referenced to the solvent peak (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).

Visualization of Methodological Workflow

The following diagram illustrates a typical workflow for the characterization of a novel compound like this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_data Data Analysis & Reporting synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr analysis Spectral Interpretation & Data Analysis nmr->analysis ms Mass Spectrometry (e.g., HRMS) ir Infrared Spectroscopy purity Purity Analysis (e.g., HPLC) reporting Technical Report / Whitepaper Generation analysis->reporting

Figure 1. A generalized workflow for the synthesis and characterization of a chemical compound.

Conclusion

While direct experimental ¹H and ¹³C NMR data for this compound is not currently available in the public domain, this guide provides a robust framework for its prediction and acquisition. The presented tables of predicted chemical shifts and the detailed experimental protocol offer valuable guidance for researchers working with this compound. The logical workflow diagram further clarifies the process of chemical characterization. It is anticipated that as research on this and related molecules progresses, definitive spectral data will become available, further aiding in the advancement of medicinal chemistry and drug discovery.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental mass spectra for this specific compound in public literature, this guide presents a theoretically derived fragmentation pattern based on the known mass spectrometric behavior of structurally related indazole derivatives. Additionally, detailed, generalized experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are provided to facilitate the development of analytical methods for this and similar compounds.

Predicted Quantitative Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and its key fragments. These predictions are based on the theoretical fragmentation pathway illustrated below and are intended to serve as a reference for method development and data interpretation.

Predicted Fragment Formula m/z (monoisotopic) Description
[M+H]⁺C₁₀H₉N₂O₄⁺221.0562Protonated molecular ion
[M+H - H₂O]⁺C₁₀H₇N₂O₃⁺203.0457Loss of water from the carboxylic acid group
[M+H - CO₂]⁺C₉H₉N₂O₂⁺177.0664Decarboxylation of the carboxylic acid group
[M+H - CH₃OH]⁺C₉H₇N₂O₃⁺191.0457Loss of methanol from the methoxycarbonyl group
[M+H - CO - CO₂]⁺C₈H₉N₂O⁺149.0715Subsequent loss of carbon monoxide after decarboxylation
[indazole-3,6-dicarboxylic acid + H]⁺ backboneC₉H₇N₂O₄⁺207.0406Loss of the methyl group from the ester
[6-methoxycarbonyl-1H-indazole + H]⁺C₉H₉N₂O₂⁺177.0664Result of decarboxylation
Predicted Fragmentation Pathway

The fragmentation of this compound under positive ion electrospray ionization is anticipated to proceed through several key pathways. The primary fragmentation events are expected to involve the loss of neutral molecules from the carboxylic acid and methoxycarbonyl functional groups.

Fragmentation_Pathway M [M+H]⁺ m/z = 221.0562 C₁₀H₉N₂O₄⁺ F1 [M+H - H₂O]⁺ m/z = 203.0457 C₁₀H₇N₂O₃⁺ M->F1 - H₂O F2 [M+H - CO₂]⁺ m/z = 177.0664 C₉H₉N₂O₂⁺ M->F2 - CO₂ F3 [M+H - CH₃OH]⁺ m/z = 191.0457 C₉H₇N₂O₃⁺ M->F3 - CH₃OH F4 [M+H - CO₂ - CO]⁺ m/z = 149.0715 C₈H₉N₂O⁺ F2->F4 - CO

Caption: Predicted fragmentation of this compound.

Experimental Protocols

The following protocols are generalized procedures for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are based on established practices for the analysis of small polar organic molecules and indazole derivatives.[1][2][3]

Sample Preparation

For analysis, a "dilute and shoot" approach is often sufficient for pure compounds. For more complex matrices, a solid-phase extraction (SPE) may be necessary.[1][4]

a) Simple Dilution:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve the desired concentration range for calibration standards.

  • Transfer the final diluted samples to autosampler vials for LC-MS/MS analysis.

b) Solid-Phase Extraction (for complex matrices):

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or a reversed-phase polymer cartridge) with methanol followed by water.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile, potentially with a modifier like formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[1]

Liquid Chromatography

A reversed-phase liquid chromatography method is generally suitable for the separation of this compound.

Parameter Condition
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used for detection.

Parameter Condition
Mass Spectrometer Triple quadrupole or high-resolution mass spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 °C
Desolvation Gas Flow 600 L/hr
Collision Gas Argon
Scan Mode Full scan for precursor ion identification and product ion scan for fragmentation analysis. For quantification, Multiple Reaction Monitoring (MRM) would be used on a triple quadrupole instrument.

Workflow Diagram

The logical flow for the analysis of this compound is depicted in the following diagram.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SP Sample Preparation (Dilution or SPE) LC Liquid Chromatography (Reversed-Phase) SP->LC MS Mass Spectrometry (ESI+, Full Scan/Product Ion Scan) LC->MS DP Data Analysis (Fragmentation Pattern Identification) MS->DP

Caption: General workflow for LC-MS/MS analysis.

References

A Technical Guide to the Solubility of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document provides analogous solubility data for structurally similar indazole derivatives to offer researchers valuable insights. Furthermore, it outlines established experimental protocols for determining the solubility of organic compounds, providing a practical framework for laboratory investigation. A logical workflow for solubility assessment is also presented visually.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring both a carboxylic acid and a methyl ester group, suggests a nuanced solubility profile that is critical for its handling, reaction optimization, and formulation. Understanding its solubility in various organic solvents is paramount for its effective use in synthetic pathways and for the development of purification and crystallization processes.

Solubility Data of Analogous Indazole Derivatives

Compound NameSolventSolubility
Methyl 1H-indazole-3-carboxylateAcetonitrileSoluble
DichloromethaneSoluble
EthanolSoluble
WaterInsoluble
1H-Indazole-3-carboxylic acid methyl esterChloroformSlightly Soluble
MethanolSlightly Soluble
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylateDMF16 mg/mL[1]
DMSO16 mg/mL[1]
Ethanol12.5 mg/mL[1]
Indazole-3-carboxylic acidDMSO≥ 200 mg/mL[2]

Disclaimer: The data presented above is for structurally related compounds and should be used as a qualitative guide for solvent selection. Experimental verification of the solubility of this compound is highly recommended.

Experimental Protocols for Solubility Determination

The following are general and established methodologies for determining the solubility of an organic compound such as this compound in organic solvents.

Qualitative Solubility Assessment

This method provides a rapid initial screening of suitable solvents.

Procedure:

  • Add approximately 25 mg of the compound to a small test tube.

  • Add 0.75 mL of the selected organic solvent in small portions.

  • After each addition, shake the test tube vigorously.

  • Observe if the solid dissolves completely. If it does, the compound is considered soluble. If a significant portion remains undissolved, it is classified as insoluble or slightly soluble in that solvent.[3]

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for obtaining precise solubility measurements.

Procedure:

  • Prepare a series of vials for each solvent to be tested.

  • Add a pre-weighed excess amount of the compound to each vial.

  • Pipette a known volume of the solvent into each vial.

  • Seal the vials and place them in a constant temperature shaker bath. The temperature should be controlled and recorded.

  • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any solid particles.

  • Dilute the collected supernatant with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

  • Analyze the concentration of the compound in the diluted solution using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculate the original solubility in terms of mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity.

Solubility_Workflow start Start: Compound Available qual_screen Qualitative Solubility Screening (e.g., test tube method) start->qual_screen select_solvents Select Promising Solvents qual_screen->select_solvents Soluble/Partially Soluble no_sol Insoluble in Tested Solvents qual_screen->no_sol Insoluble quant_method Quantitative Solubility Measurement (e.g., Shake-Flask Method) select_solvents->quant_method data_analysis Data Analysis and Solubility Curve Generation quant_method->data_analysis end End: Solubility Profile Established data_analysis->end re_eval Re-evaluate Solvent Selection (consider co-solvents, different polarity) no_sol->re_eval re_eval->qual_screen

Caption: A logical workflow for determining the solubility profile of a chemical compound.

Conclusion

While direct, quantitative solubility data for this compound remains to be published, this guide provides valuable analogous data from structurally similar compounds to aid researchers in solvent selection and process development. The outlined experimental protocols offer a robust framework for determining the precise solubility of this compound in any organic solvent of interest. The provided workflow diagram further clarifies the logical steps involved in a comprehensive solubility assessment. It is anticipated that this information will be a useful resource for scientists and professionals engaged in research and development involving this important pharmaceutical intermediate.

References

An In-depth Technical Guide on the Tautomerism of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities. The tautomeric nature of the indazole ring system is a critical determinant of its physicochemical properties, molecular interactions, and ultimately, its pharmacological profile. This technical guide provides a comprehensive examination of the tautomerism of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key intermediate and structural motif in various pharmaceutical compounds. This document delves into the structural and energetic aspects of its primary tautomers, the influence of substituents and solvent effects on the tautomeric equilibrium, and the spectroscopic and computational methodologies employed for their characterization. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues to provide a robust understanding for researchers in the field.

Introduction to Indazole Tautomerism

Indazole, a bicyclic heteroaromatic compound, can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. The most common and energetically significant tautomers are the 1H-indazole and 2H-indazole forms.[1][2] Generally, the 1H-tautomer, featuring a benzenoid structure, is thermodynamically more stable and thus the predominant form in most conditions.[1][2][3] The 2H-tautomer possesses a quinonoid character and is typically higher in energy. However, the position of this equilibrium can be influenced by various factors, including the nature and position of substituents on the ring and the surrounding solvent environment.[4][5][6]

For this compound, two primary tautomers are of interest:

  • 1H-tautomer: this compound

  • 2H-tautomer: 6-(methoxycarbonyl)-2H-indazole-3-carboxylic acid

A third, less common tautomer, the 3H-indazole, is generally considered significantly less stable and is rarely observed.[7]

Tautomeric Equilibrium and Influencing Factors

The equilibrium between the 1H- and 2H-tautomers of this compound is dictated by their relative stabilities.

Substituent Effects

The electronic properties of the methoxycarbonyl (-COOCH₃) and carboxylic acid (-COOH) groups play a crucial role in modulating the tautomeric preference. Both are electron-withdrawing groups (EWGs). Theoretical studies on substituted indazoles suggest that the position of substituents can differentially stabilize or destabilize the tautomeric forms. While the 1H-tautomer is generally favored, the presence of EWGs can influence the electron density distribution within the heterocyclic system.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent are critical in determining the predominant tautomer in solution. Polar solvents may preferentially stabilize the tautomer with a larger dipole moment. It has been noted that 2-methyl-2H-indazole has a significantly higher dipole moment than 1-methyl-1H-indazole, suggesting that polar solvents might favor the 2H-tautomer. For this compound, protic solvents can form hydrogen bonds with the N-H proton and the carboxylic acid and ester functionalities, further influencing the tautomeric equilibrium.

Quantitative and Spectroscopic Data

Table 1: Calculated Relative Energies of Indazole Tautomers

CompoundMethodΔE (2H - 1H) (kcal/mol)Reference
IndazoleMP2/6-31G**3.6 - 4.1[3][8]
IndazoleB3LYP/6-311++G(d,p)~4.8 (in water)[9]

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for 6-Substituted Indazole Derivatives in DMSO-d₆

Proton6-Bromo-1H-indazole-3-carboxaldehyde6-Fluoro-1H-indazole-3-carboxaldehyde6-Nitro-1H-indazole-3-carboxaldehyde
H48.208.228.39
H57.497.208.21
H77.767.458.68
N-H10.49 (brs)13.13 (brs)-
CHO10.2610.2010.27
Reference[8][8][8]

Note: The chemical shifts for the target molecule, this compound, are expected to follow similar trends. The downfield shift of the N-H proton is characteristic of the 1H-tautomer.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for 6-Substituted Indazole Derivatives in DMSO-d₆

Carbon6-Bromo-1H-indazole-3-carboxaldehyde6-Fluoro-1H-indazole-3-carboxaldehyde6-Nitro-1H-indazole-3-carboxaldehyde
C3143.5145.2145.1
C3a141.2142.9141.3
C4123.8123.8124.6
C5127.3114.2119.0
C6120.3163.2148.0
C7120.797.4108.8
C7a111.1118.5123.1
CHO187.4187.6187.5
Reference[8][8][8]

Experimental Protocols

Synthesis of 1H-Indazole-3-carboxylic Acid Derivatives

A general method for the synthesis of 1H-indazole-3-carboxamides involves the coupling of 1H-indazole-3-carboxylic acid with a desired amine.[10]

Protocol:

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture and continue stirring for 4-6 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[10]

NMR Spectroscopic Analysis

To characterize and differentiate between the 1H- and 2H-tautomers, NMR spectroscopy is the most powerful tool.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the indazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum. Key diagnostic signals include the chemical shift of the N-H proton (typically broad and downfield for the 1H-tautomer) and the chemical shifts of the aromatic protons, particularly H-3 and H-7, which show distinct differences between the two isomers.[1]

  • ¹³C NMR Spectroscopy: Obtain a ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyrazole ring (C3, C3a, and C7a) are particularly sensitive to the tautomeric form.

  • 2D NMR Spectroscopy: Techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to unambiguously establish the connectivity and spatial relationships, confirming the position of the proton on the nitrogen atom.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can also be used to distinguish between indazole tautomers, as their electronic structures differ.

Protocol:

  • Prepare dilute solutions (e.g., 125 µM) of the indazole derivative in various solvents of differing polarity (e.g., acetonitrile, methanol, cyclohexane).

  • Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • The 2H-tautomer of indazole generally absorbs light more strongly and at longer wavelengths compared to the 1H-tautomer.[2][6]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural evidence of the tautomeric form present in the solid state.

Protocol:

  • Grow single crystals of the indazole derivative suitable for X-ray analysis, typically by slow evaporation of a saturated solution in an appropriate solvent.

  • Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Solve and refine the crystal structure to determine the atomic coordinates and unambiguously identify the location of the N-H proton.[11]

Diagrams

Caption: Tautomeric equilibrium of 6-(methoxycarbonyl)-indazole-3-carboxylic acid.

Note: The image source in the DOT script is a placeholder and needs to be replaced with actual chemical structure images.

Workflow start Synthesis of 6-(methoxycarbonyl)-1H- indazole-3-carboxylic acid characterization Spectroscopic and Crystallographic Characterization start->characterization nmr NMR Spectroscopy (¹H, ¹³C, 2D) characterization->nmr uv_vis UV-Vis Spectroscopy characterization->uv_vis xray X-ray Crystallography characterization->xray computation Computational Modeling (DFT, etc.) characterization->computation analysis Tautomer Identification and Quantification nmr->analysis uv_vis->analysis xray->analysis computation->analysis application Application in Drug Development analysis->application

Caption: Experimental and computational workflow for tautomer analysis.

Conclusion

The tautomerism of this compound is a critical aspect for consideration in its application in drug discovery and development. While the 1H-tautomer is generally expected to be the more stable and predominant form, the tautomeric equilibrium is a dynamic process influenced by substituents and the local environment. A thorough characterization using a combination of spectroscopic and computational methods is essential for a complete understanding of its behavior. This guide provides a framework for researchers to approach the study of this and related indazole derivatives, enabling a more informed design of novel therapeutic agents.

References

Spectroscopic Identification of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public literature, this document outlines the predicted spectroscopic data based on the analysis of its functional groups and comparison with structurally related indazole derivatives. Detailed, generalized experimental protocols for the synthesis of substituted indazole-3-carboxylic acids and for the acquisition of key analytical data—¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy—are provided. This guide serves as a valuable resource for researchers involved in the synthesis and characterization of novel indazole-based compounds for drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopic interpretation and data from analogous compounds.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1 (N-H)13.0 - 14.0br s-
H-4~8.1d~8.5
H-5~7.8dd~8.5, ~1.5
H-7~8.4d~1.5
-OCH₃~3.9s-
-COOH12.0 - 13.0br s-

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-3~140
C-3a~122
C-4~128
C-5~124
C-6~125
C-7~115
C-7a~141
Carboxylic Acid C=O~165
Ester C=O~166
-OCH₃~52

Solvent: DMSO-d₆

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺221.0506Molecular ion peak (positive ion mode)
[M-H]⁻219.0350Molecular ion peak (negative ion mode)
[M-H₂O+H]⁺203.0399Loss of water from the carboxylic acid
[M-CO₂H]⁺175.0553Loss of the carboxylic acid group
[M-COOCH₃]⁺161.0399Loss of the methoxycarbonyl group

Molecular Formula: C₁₀H₈N₂O₄. Molecular Weight: 220.18 g/mol .

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted Infrared (IR) Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad
N-H (Indazole)3200-3400Medium, Broad
C-H (Aromatic)3000-3100Medium
C=O (Carboxylic Acid)1680-1710Strong
C=O (Ester)1715-1730Strong
C=C (Aromatic)1450-1600Medium to Strong
C-O (Ester/Acid)1200-1300Strong

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and spectroscopic analysis of this compound.

Synthesis of a Substituted 1H-Indazole-3-Carboxylic Acid[1][2][3]

This procedure is a representative method for the synthesis of indazole-3-carboxylic acids, which can be modified for the target molecule.

  • Protection of the Indazole Nitrogen: To a solution of the starting substituted indazole in an appropriate solvent (e.g., DMF), add a suitable protecting group such as SEM-Cl in the presence of a base (e.g., NaH).

  • Lithiation and Carboxylation: Cool the solution of the protected indazole to a low temperature (e.g., -40°C) under an inert atmosphere. Add n-butyllithium dropwise and stir for 30 minutes. Bubble carbon dioxide gas through the reaction mixture for 90 minutes.

  • Work-up and Deprotection: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent. The protecting group can be removed under acidic conditions (e.g., HCl in ethanol) to yield the desired 1H-indazole-3-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the NMR spectra on a spectrometer (e.g., 300 MHz or higher). For ¹H NMR, record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

  • Sample Preparation: For a solid sample, the KBr pellet method or the mull technique can be used. Alternatively, the spectrum can be recorded on a solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum over the range of approximately 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic identification of a substituted indazole-3-carboxylic acid.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Identification start Substituted Indazole protection N-Protection start->protection Protecting Agent carboxylation Lithiation & Carboxylation protection->carboxylation n-BuLi, CO₂ deprotection Deprotection carboxylation->deprotection Acid purification Purification deprotection->purification product 6-(methoxycarbonyl)-1H- indazole-3-carboxylic acid purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir data_analysis Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: General workflow for the synthesis and spectroscopic identification.

The Pivotal Role of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. Within this important class of compounds, 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has emerged as a critical building block and a pharmacologically active molecule in its own right, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth analysis of the synthesis, biological significance, and experimental evaluation of this compound, with a primary focus on its role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of drug discovery and development.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are of immense importance in the design and discovery of new pharmaceuticals. The indazole ring system, a bicyclic aromatic heterocycle, has garnered significant attention due to its presence in numerous biologically active molecules. Derivatives of indazole have demonstrated a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This versatility has established the indazole scaffold as a privileged framework in medicinal chemistry, leading to the development of several clinically approved drugs.

This compound (CAS 885522-60-1) is a key derivative that serves both as a crucial intermediate in the synthesis of more complex molecules and as a bioactive compound with intrinsic inhibitory properties. Its primary recognized role is in the inhibition of Poly(ADP-ribose) polymerase (PARP), a family of enzymes central to the DNA damage response (DDR).

Synthetic Pathways and Methodologies

The synthesis of this compound and its precursors can be achieved through various established organic chemistry routes. The following protocols are based on well-documented procedures for the synthesis of indazole-3-carboxylic acid derivatives.

Proposed Synthesis of this compound

A plausible synthetic route starting from commercially available materials is outlined below. This multi-step synthesis involves the formation of the indazole ring followed by functional group manipulations.

Experimental Protocol:

  • Step 1: Synthesis of a Substituted Phenylhydrazine. The synthesis would typically begin with a commercially available substituted toluene derivative, which is then subjected to nitration, reduction of the nitro group to an amine, and subsequent diazotization followed by reduction to yield the corresponding phenylhydrazine.

  • Step 2: Fischer Indole Synthesis Analogue for Indazole Formation. The substituted phenylhydrazine is then reacted with a suitable pyruvate derivative under acidic conditions. This reaction, analogous to the Fischer indole synthesis, leads to the formation of the indazole ring system.

  • Step 3: Esterification and Oxidation. The substituent at the 6-position is then converted to a methoxycarbonyl group. This may involve oxidation of a methyl group to a carboxylic acid, followed by esterification with methanol in the presence of an acid catalyst (e.g., H₂SO₄). The 3-position can be functionalized to a carboxylic acid through methods such as lithiation followed by quenching with carbon dioxide.

Synthesis of Indazole-3-Carboxamide Derivatives

This compound is an excellent starting material for the synthesis of a diverse library of indazole-3-carboxamides. Amide coupling reactions are typically employed for this purpose.

Experimental Protocol for Amide Coupling:

  • To a solution of this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a base such as triethylamine (TEA, 3 equivalents).

  • Stir the reaction mixture at room temperature for approximately 15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Extract the product with a suitable organic solvent (e.g., a mixture of chloroform and methanol).

  • Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.

Biological Role as a PARP Inhibitor

The primary and most significant biological role of this compound identified in the literature is its activity as an inhibitor of Poly(ADP-ribose) polymerase (PARP).

The PARP Signaling Pathway in DNA Repair and Cancer

PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage. They act as DNA damage sensors, binding to single-strand breaks (SSBs) and initiating a signaling cascade. Upon activation, PARP catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.

In cancer cells with defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the cells become heavily reliant on PARP-mediated repair for survival. Inhibition of PARP in these "BRCA-deficient" tumors leads to the accumulation of unrepaired SSBs, which collapse replication forks during cell division, resulting in double-strand breaks (DSBs). Since the HR pathway is compromised, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as "synthetic lethality" and is a cornerstone of PARP inhibitor therapy.

PARP_Signaling_Pathway cluster_0 Cellular Environment cluster_1 BRCA-Deficient Cancer Cell DNA_Damage DNA Single-Strand Break (SSB) (e.g., from ROS or chemotherapy) PARP1 PARP1 (Inactive) DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) Chains PARP1->PAR catalyzes synthesis using Replication_Fork Collapsed Replication Fork (Double-Strand Break - DSB) PARP1:e->Replication_Fork:w Unrepaired SSBs lead to NAD NAD+ NAD->PARP1 Repair_Complex Base Excision Repair (BER) Protein Complex (e.g., XRCC1) PAR->Repair_Complex recruits SSB_Repair Successful SSB Repair Maintained Genomic Stability Repair_Complex->SSB_Repair leads to Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits HR_Deficiency Defective Homologous Recombination (HR) Repair (BRCA1/2 Mutation) Replication_Fork->HR_Deficiency cannot be repaired by HR Apoptosis Apoptosis (Cell Death) HR_Deficiency->Apoptosis results in

Caption: The PARP1 signaling pathway in DNA repair and the mechanism of action of this compound.

Quantitative Analysis of PARP Inhibition

Table 1: Representative IC₅₀ Values for Clinically Relevant PARP Inhibitors

CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Reference
Niraparib3.82.1
Olaparib1.91.8[Selleckchem Data]
Rucaparib1.46.4[Selleckchem Data]
Talazoparib0.571.2[Selleckchem Data]

Note: The IC₅₀ values can vary depending on the specific assay conditions.

Experimental Protocol for PARP Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP enzymes.

Workflow Diagram:

PARP_Assay_Workflow Plate_Coating Coat 96-well plate with histone proteins Reaction_Setup Add PARP enzyme, activated DNA, and inhibitor (test compound) Plate_Coating->Reaction_Setup Initiation Add biotinylated NAD+ to start the reaction Reaction_Setup->Initiation Incubation Incubate to allow for poly(ADP-ribosyl)ation Initiation->Incubation Detection_Step1 Add Streptavidin-HRP to bind to biotinylated PAR chains Incubation->Detection_Step1 Detection_Step2 Add chemiluminescent substrate Detection_Step1->Detection_Step2 Measurement Measure light signal with a luminometer Detection_Step2->Measurement Analysis Calculate % inhibition and determine IC50 Measurement->Analysis

Caption: A typical experimental workflow for a chemiluminescent PARP inhibition assay.

Detailed Methodology:

  • Plate Preparation: Coat a 9-well plate with histone proteins, which will serve as the substrate for PARP. Incubate overnight at 4°C.

  • Reaction Mixture: Prepare a reaction mixture containing the PARP enzyme (e.g., recombinant human PARP1), activated DNA (to stimulate enzyme activity), and the test inhibitor (this compound) at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time to allow for the PARP-catalyzed reaction to occur.

  • Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) which will bind to the biotinylated PAR chains.

  • Signal Generation: Add a chemiluminescent HRP substrate. The light output is proportional to the amount of PARP activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of PARP inhibition for each concentration of the inhibitor and plot the results to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Application as a Key Synthetic Intermediate: The Case of Niraparib

The utility of this compound as a versatile building block is exemplified by its role in the synthesis of Niraparib, an orally active PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. While Niraparib's synthesis often starts from 6-formyl-1H-indazole-3-carboxylic acid, the 6-(methoxycarbonyl) analogue represents a closely related and synthetically accessible precursor.

The synthesis of Niraparib involves the coupling of the indazole core with a chiral piperidine fragment. The 3-carboxylic acid and the 6-substituent of the indazole are key functional handles that are manipulated during the synthetic sequence to ultimately yield the final drug substance.

Conclusion and Future Perspectives

This compound stands as a molecule of significant interest in medicinal chemistry. Its intrinsic activity as a PARP inhibitor, coupled with its utility as a key synthetic intermediate for more complex and potent drugs, underscores its importance in the development of novel cancer therapeutics. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to explore the full potential of this and related indazole derivatives. Future research may focus on the development of more selective PARP inhibitors based on this scaffold, as well as the exploration of its utility in targeting other enzymatic pathways. The continued investigation into the structure-activity relationships of indazole derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Versatility of the 6-(methoxycarbonyl)-1H-indazole-3-carboxylic Acid Scaffold in the Development of Targeted Kinase Inhibitors.

For: Researchers, Scientists, and Drug Development Professionals

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Within the vast landscape of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged scaffold," a molecular framework that consistently yields biologically active compounds against a range of protein kinases. This technical guide focuses on the utility of This compound and its derivatives as a versatile starting point for the generation of potent kinase inhibitors. While this specific molecule is often a synthetic intermediate, its core structure is central to a multitude of inhibitors targeting key signaling pathways. This document provides a comprehensive overview of the synthesis, quantitative inhibitory data, experimental protocols, and relevant signaling pathways associated with this important chemical scaffold.

Quantitative Inhibitory Activity of Indazole-3-Carboxamide Derivatives

The 1H-indazole-3-carboxamide scaffold, readily synthesized from this compound, has been extensively explored to generate inhibitors against a variety of kinases. The following tables summarize the inhibitory potency (IC50) of representative derivatives against key kinase targets. This data is crucial for understanding structure-activity relationships (SAR) and for guiding future inhibitor design.

Compound IDTarget KinaseIC50 (nM)Reference
14a FGFR115[1]
14b FGFR113.2[1]
14c FGFR19.8[1]
14d FGFR15.5[1]
Compound IDTarget KinaseIC50 (µM)Reference
51a GSK-31.20[1]
51b GSK-30.67[1]
51c GSK-30.69[1]
51d GSK-30.23[1]
51g GSK-30.07[1]
51h GSK-30.05[1]
Compound IDTarget KinaseIC50 (nM)Reference
30l PAK19.8[2]

Experimental Protocols

Reproducible and robust experimental methodologies are fundamental to the discovery and characterization of novel kinase inhibitors. This section provides detailed protocols for the synthesis of the core scaffold and for a common biochemical assay used to determine inhibitor potency.

Synthesis of 1H-Indazole-3-Carboxamide Derivatives

This protocol outlines a general method for the synthesis of 1H-indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid, which can be derived from the title compound.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Desired amine (substituted aryl or aliphatic)

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1H-indazole-3-carboxylic acid (1 equivalent) in DMF in a round-bottom flask.

  • Add HOBt (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired amine (1 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the final 1H-indazole-3-carboxamide derivative.[3][4]

Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of a test compound against a specific kinase. This is a common high-throughput screening method.[5][6]

Materials:

  • Kinase of interest (e.g., FGFR1, GSK-3, PLK4)

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compound serially diluted in DMSO

  • Assay buffer (e.g., Kinase Buffer A)

  • 384-well assay plates

Procedure:

  • Prepare Reagents:

    • Prepare a 4X solution of the serially diluted test compound in assay buffer.

    • Prepare a 2X solution of the kinase and Eu-labeled antibody mixture in assay buffer.

    • Prepare a 4X solution of the kinase tracer in assay buffer.

  • Assay Assembly:

    • Add 4 µL of the 4X test compound solution to the wells of a 384-well plate.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells.

  • Incubation:

    • Cover the plate and incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., for the europium donor and the Alexa Fluor™ 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio.

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the biological context in which a kinase inhibitor functions is critical. The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by indazole-based inhibitors and a typical workflow for inhibitor characterization.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP2 PIP2 PLCg->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Proliferation

Caption: Simplified FGFR signaling pathway leading to cell proliferation.

GSK3_Signaling_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK-3) Dsh->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Accumulates and translocates to nucleus GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription GSK3_Inhibitor Indazole-based GSK-3 Inhibitor GSK3_Inhibitor->DestructionComplex Inhibits

Caption: Wnt/β-catenin signaling pathway and the role of GSK-3 inhibition.

PLK4_Signaling_Pathway cluster_overexpression In Cancer (Overexpression) PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates Centrosome_Amp Centrosome Amplification PLK4->Centrosome_Amp Dysregulation leads to SAS6 SAS-6 STIL->SAS6 Recruits Centriole_Dup Centriole Duplication SAS6->Centriole_Dup Aneuploidy Aneuploidy & Genomic Instability Centrosome_Amp->Aneuploidy Cancer Cancer Progression Aneuploidy->Cancer PLK4_Inhibitor Indazole-based PLK4 Inhibitor PLK4_Inhibitor->PLK4 Inhibits

Caption: Role of PLK4 in centriole duplication and its inhibition.

Experimental_Workflow Scaffold Scaffold Selection (6-(methoxycarbonyl)-1H- indazole-3-carboxylic acid) Synthesis Chemical Synthesis of Indazole-3-carboxamide Derivatives Scaffold->Synthesis HTS High-Throughput Screening (e.g., LanthaScreen) Synthesis->HTS Hit_ID Hit Identification (IC50 Determination) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies Lead_Opt->In_Vivo

References

An In-depth Technical Guide to the Reactivity of the Indazole Core in 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the chemical reactivity of the indazole core in 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. This molecule, possessing two electron-withdrawing groups, presents a unique electronic landscape that significantly influences its reaction pathways. This document delves into the key reactions of the indazole nucleus, including N-alkylation, electrophilic and nucleophilic substitutions, and reactions involving its carboxylic acid and ester functionalities. Detailed experimental protocols for representative reactions are provided, along with quantitative data where available, to assist researchers in the practical application of this versatile building block.

Chemical Properties

PropertyValue
CAS Number 885522-60-1
Molecular Formula C₁₀H₈N₂O₄
Molecular Weight 220.18 g/mol
Appearance Solid
IUPAC Name This compound

Reactivity of the Indazole Core

The reactivity of the indazole ring in this compound is fundamentally governed by the presence of the electron-withdrawing carboxylic acid group at the C3 position and the methoxycarbonyl group at the C6 position. These groups deactivate the aromatic system towards electrophilic attack and influence the regioselectivity of various reactions.

N-Alkylation

N-alkylation is a common transformation for indazoles, often leading to a mixture of N1 and N2 isomers. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent. For indazoles bearing electron-withdrawing groups at the C3 and C6 positions, a nuanced approach is required to achieve selective alkylation.

Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) favors N1-alkylation.[1][2] This preference is often attributed to the formation of a chelated intermediate between the sodium cation, the N2-nitrogen, and the C3-carboxylate group, which sterically hinders attack at the N2 position. Conversely, employing a weaker base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.[3]

N_Alkylation Indazole This compound N1_Product N1-alkylated product Indazole->N1_Product  NaH, THF (favored) N2_Product N2-alkylated product Indazole->N2_Product  K2CO3, DMF (mixture)

Experimental Protocol for N1-Alkylation:

A general procedure for the selective N1-alkylation of a similar indazole, methyl 5-bromo-1H-indazole-3-carboxylate, involves the use of cesium carbonate in dioxane, which has been shown to provide high yields of the N1-isomer.[3]

  • To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv) in dioxane (approx. 0.12 M) at room temperature, add cesium carbonate (2.0 equiv).

  • Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.

  • Stir the reaction mixture at 90 °C for 2 hours.

  • After cooling, pour the mixture into ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Electrophilic Aromatic Substitution

The two electron-withdrawing groups on the indazole ring significantly deactivate it towards electrophilic aromatic substitution (EAS).[4][5] The carboxylic acid and methoxycarbonyl groups are meta-directing deactivators in typical aromatic systems. In the context of the indazole ring, electrophilic attack is expected to be sluggish and occur at the positions least deactivated by the substituents. The most likely positions for substitution would be C4, C5, and C7. The precise regiochemical outcome will be a complex interplay of the directing effects of the two substituents and the inherent reactivity of the indazole nucleus.

EAS_Directing_Effects Indazole Indazole Ring (6-CO₂Me, 3-COOH) C4 C4 Indazole->C4 Possible attack C5 C5 Indazole->C5 Possible attack C7 C7 Indazole->C7 Possible attack

While specific experimental data for the electrophilic substitution on this compound is scarce, general procedures for the halogenation of indazoles often employ N-halosuccinimides. For instance, bromination can be achieved using N-bromosuccinimide (NBS). Given the deactivated nature of the ring, harsher conditions or catalysis might be necessary to achieve substitution.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNA) on the indazole core itself is not a commonly observed reaction unless there is a suitable leaving group (like a halogen) on the aromatic ring and strong activation by electron-withdrawing groups.[6] In the case of this compound, the absence of a good leaving group on the benzene portion of the molecule makes direct nucleophilic attack on the ring highly unlikely under standard conditions.

Reactivity of the Substituents

Amide Coupling of the Carboxylic Acid

The carboxylic acid at the C3 position is readily activated for amide bond formation. Standard peptide coupling reagents can be employed to react the carboxylic acid with a wide range of amines to generate the corresponding amides. This is a versatile method for introducing diversity at the C3 position of the indazole scaffold.

Experimental Protocol for Amide Coupling:

A common and efficient method for the amide coupling of 1H-indazole-3-carboxylic acid utilizes HATU as the coupling reagent.[7]

  • To a round-bottom flask under an inert atmosphere, add 1H-indazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMF to make a ~0.1 M solution and stir until dissolved.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.

  • Add HATU (1.0-1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Workup & Purification Indazole Indazole-3-COOH HATU HATU Amine Amine Extraction Extraction HATU->Extraction Reaction DIPEA DIPEA DMF DMF Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Amide_Product Amide Product Chromatography->Amide_Product

Decarboxylation

Summary of Reactivity

The presence of two electron-withdrawing groups in this compound renders the indazole core electron-deficient. This electronic nature dictates its reactivity, making it a valuable substrate for specific transformations.

Reaction TypeReactivity and RegioselectivityKey Considerations
N-Alkylation Prone to alkylation at both N1 and N2. N1-alkylation is favored under conditions that promote chelation (e.g., NaH in THF).Choice of base and solvent is crucial for controlling regioselectivity.
Electrophilic Aromatic Substitution The indazole ring is deactivated. Substitution is expected to be difficult and occur at positions C4, C5, or C7.Harsher reaction conditions may be required.
Nucleophilic Aromatic Substitution Unlikely to occur on the core without a suitable leaving group.Requires specific activation of the aromatic ring.
Amide Coupling The C3-carboxylic acid is readily converted to amides using standard coupling reagents.A versatile method for functionalization at the C3 position.

This guide provides a foundational understanding of the reactivity of the indazole core in this compound. Further experimental investigation is warranted to fully elucidate the reactivity patterns and expand the synthetic utility of this important heterocyclic compound.

References

Methodological & Application

Synthesis of Bioactive Amides from 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of bioactive amide derivatives from 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. The indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing potent inhibitory activity against various key biological targets, including Poly(ADP-ribose)polymerase-1 (PARP-1) and p21-activated kinase 1 (PAK1). This document outlines the synthetic procedures, presents quantitative bioactivity data, and illustrates the relevant signaling pathways to guide research and development in this area.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds in drug discovery, known for a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of amide derivatives from a substituted indazole carboxylic acid core allows for the exploration of diverse chemical space and the fine-tuning of biological activity. This document focuses on the derivatization of this compound, a versatile starting material for creating novel bioactive molecules.

Data Presentation: Bioactivity of Indazole-3-Carboxamide Analogs

The following tables summarize the inhibitory activities of various indazole-3-carboxamide derivatives against PARP-1 and PAK1. While specific data for derivatives of this compound is not extensively available in the public domain, the data for closely related analogs provide crucial structure-activity relationship (SAR) insights.

Table 1: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PARP-1

Compound IDR Group (at N of carboxamide)PARP-1 IC50 (nM)Reference
MK-48272-{4-[(3S)-piperidin-3-yl]phenyl}3.8[3][4]
Analog 11-(3-(piperidine-1-yl)propyl)36,000[5]
Analog 21-(3-(2,3-dioxoindolin-1-yl)propyl)6,800[5]

Table 2: Inhibitory Activity of Indazole-3-Carboxamide Analogs against PAK1

Compound IDR Group (at N of carboxamide)PAK1 IC50 (nM)Reference
30l4-phenoxyphenyl9.8[6]
Analog A2,4-dichlorophenyl52[7]
Analog B4-chloro-2-fluorophenyl16[7]
Analog C2-chloro-4-fluorophenyl159[7]

Experimental Protocols

The following are detailed protocols for the synthesis of bioactive amides from this compound. These protocols are based on standard and high-efficiency amide coupling reactions adapted for this specific starting material.

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less reactive, to ensure high yields.

Materials:

  • This compound

  • Amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until the acid is fully dissolved.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) and stir the mixture for 2 minutes at room temperature.[8]

  • Add HATU (1.0-1.1 eq) to the reaction mixture in one portion.[8]

  • Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Protocol 2: Standard Amide Coupling using EDC/HOBt

This is a cost-effective and widely used method suitable for more reactive amines.

Materials:

  • This compound

  • Amine of interest

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Triethylamine (TEA) or DIPEA

  • Anhydrous DMF or Dichloromethane (DCM)

  • Ethyl Acetate

  • 10% NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq), EDC.HCl (1.2 eq), and TEA (3.0 eq).[1]

  • Stir the reaction mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.[1]

  • Add the desired amine (1.0 eq) to the reaction mixture.[1]

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.[1]

  • After completion, pour the reaction mixture into ice water.

  • Extract the product with an appropriate organic solvent, such as ethyl acetate or a 10% solution of methanol in chloroform.

  • Wash the combined organic layers with 10% NaHCO₃ solution and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow

G General Workflow for Amide Synthesis A 6-(methoxycarbonyl)-1H- indazole-3-carboxylic acid E Reaction Mixture A->E B Amine (R-NH2) B->E C Amide Coupling Reagent (e.g., HATU or EDC/HOBt) C->E D Base (e.g., DIPEA or TEA) in Solvent (e.g., DMF) D->E F Reaction at Room Temperature (2-6 hours) E->F Stirring G Work-up (Extraction and Washing) F->G H Purification (Column Chromatography) G->H I Bioactive Amide Product H->I

Caption: General workflow for the synthesis of bioactive amides.

Signaling Pathways

PARP-1 Inhibition and Synthetic Lethality

G PARP-1 Inhibition in BRCA-Deficient Cancer Cells cluster_0 DNA Damage Response A Single-Strand Break (SSB) B PARP-1 Activation A->B C Base Excision Repair (BER) B->C D Double-Strand Break (DSB) (at replication fork) B->D If inhibited E Homologous Recombination (HR) (BRCA1/2 dependent) D->E F Cell Survival E->F G Cell Death (Apoptosis) E->G If blocked H Indazole-3-carboxamide (PARP-1 Inhibitor) H->B Inhibits I BRCA1/2 Mutation I->E Blocks

Caption: PARP-1 inhibition and synthetic lethality mechanism.

PAK1 Signaling Pathway Inhibition

G PAK1 Signaling Pathway Inhibition cluster_0 Oncogenic Signaling A Growth Factors B Receptor Tyrosine Kinase A->B C PAK1 B->C Activates D Raf/MEK/ERK Pathway C->D E p38 MAPK Pathway C->E F NF-κB Pathway C->F G Cell Proliferation, Migration, and Invasion D->G E->G F->G H Indazole-3-carboxamide (PAK1 Inhibitor) H->C Inhibits

Caption: PAK1 signaling pathway and its inhibition.

References

Application Notes and Protocols for Amide Coupling with 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-indazole-3-carboxamide scaffold is a privileged motif in medicinal chemistry, recognized for its role in the development of various therapeutic agents, including potent kinase inhibitors. The strategic functionalization of this core structure through amide bond formation allows for the exploration of chemical space and the optimization of drug-like properties. This document provides detailed protocols for the amide coupling of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid with a variety of primary and secondary amines, a key intermediate in the synthesis of novel drug candidates.[1][2] Two robust and widely used coupling methods are presented: one utilizing O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) for high efficiency, and a standard protocol employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).

Chemical Structures

Starting Material:

  • This compound

General Reaction Scheme:

General Reaction Scheme

Data Presentation

The following table summarizes the expected yields for the amide coupling of a closely related analogue, 1H-indazole-3-carboxylic acid, with various amines using the EDC/HOBt protocol. These yields are reported to be good for a wide range of differently substituted substrates and serve as a strong predictive baseline for the coupling reactions of this compound.[2] The electronic nature of the 6-methoxycarbonyl substituent is not expected to dramatically alter the reactivity of the 3-carboxylic acid in these coupling reactions.

EntryAmine (R-NH₂)ProductYield (%)[2]
1BenzylamineN-benzyl-1H-indazole-3-carboxamide85
2DiethylamineN,N-diethyl-1H-indazole-3-carboxamide82
32-Morpholinoethan-1-amineN-(2-morpholinoethyl)-1H-indazole-3-carboxamide88
4AnilineN-phenyl-1H-indazole-3-carboxamide78
54-MethylanilineN-(p-tolyl)-1H-indazole-3-carboxamide80
64-MethoxyanilineN-(4-methoxyphenyl)-1H-indazole-3-carboxamide83
74-ChloroanilineN-(4-chlorophenyl)-1H-indazole-3-carboxamide75
8Piperidine(1H-indazol-3-yl)(piperidin-1-yl)methanone86
91-(Pyridin-4-yl)piperazine(1H-indazol-3-yl)(4-(pyridin-4-yl)piperazin-1-yl)methanone79
102-(Pyrrolidin-1-yl)ethan-1-amineN-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide87
11CyclohexylamineN-cyclohexyl-1H-indazole-3-carboxamide84
12IsopropylamineN-isopropyl-1H-indazole-3-carboxamide81
131,3,4-Thiadiazol-2-amineN-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide72

Experimental Protocols

Two primary protocols for the amide coupling of this compound are detailed below. The choice of protocol may depend on the reactivity of the amine, with the HATU-mediated protocol being particularly effective for less reactive or sterically hindered amines.[3]

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that may be less reactive.[3]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.0 - 1.2 eq)

  • HATU (1.0 - 1.1 eq)[3]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[3]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir the solution until the carboxylic acid is fully dissolved.

  • To the solution, add the desired amine (1.0 - 1.2 eq) followed by DIPEA (2.0 - 3.0 eq).[3] Stir the mixture for 2 minutes at room temperature.

  • Add HATU (1.0 - 1.1 eq) to the reaction mixture in one portion.[3]

  • Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Workflow Diagram for HATU-Mediated Amide Coupling:

HATU_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Carboxylic Acid in Anhydrous DMF B Add Amine and DIPEA A->B C Add HATU B->C D Stir at Room Temperature (2-6 hours) C->D E Dilute with EtOAc D->E F Aqueous Wash (sat. NaHCO₃, Brine) E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Amide Product H->I EDC_HOBt_Coupling_Workflow cluster_activation Acid Activation cluster_coupling Coupling cluster_workup Work-up cluster_purification Purification A Dissolve Carboxylic Acid in DMF B Add HOBt, EDC·HCl, and TEA A->B C Stir at RT for 15 min B->C D Add Amine C->D E Stir at RT for 4-6 hours D->E F Quench with Ice Water E->F G Extract with Organic Solvent F->G H Aqueous Wash (10% NaHCO₃, Brine) G->H I Dry and Concentrate H->I J Column Chromatography I->J K Pure Amide Product J->K

References

Application Notes and Protocols: Esterification of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid and its derivatives are pivotal intermediates in the synthesis of a variety of pharmacologically active compounds. The selective esterification of the carboxylic acid group at the 3-position is a critical step in the molecular scaffolding of these molecules, enabling further functionalization and development of novel therapeutic agents. This document provides detailed protocols for the esterification of this compound to yield dimethyl 1H-indazole-3,6-dicarboxylate, a key building block in medicinal chemistry. The protocols outlined below are based on established acid-catalyzed esterification methods, offering high yields and purity.

Data Presentation

Table 1: Reaction Conditions and Yields for the Esterification of this compound

ParameterMethod A: Sulfuric Acid CatalysisMethod B: Methanesulfonic Acid Catalysis
Starting MaterialThis compoundThis compound
ReagentsMethanol, Sulfuric acidMethanol, Methanesulfonic acid
Reaction Time22 hours[1]5 hours[2]
TemperatureRefluxReflux[2]
Work-upNeutralization with NaHCO₃, Extraction with Ethyl AcetateNeutralization with NaHCO₃, Extraction with Methylene Chloride[2]
ProductDimethyl 1H-indazole-3,6-dicarboxylateDimethyl 1H-indazole-3,6-dicarboxylate
Yield~87% (analogous reaction)[1]~60% (analogous reaction)[2]
Purity (by HPLC)>98%>98%

Table 2: Spectroscopic Data for Dimethyl 1H-indazole-3,6-dicarboxylate

Spectroscopic MethodExpected Data
¹H NMR (DMSO-d₆)δ (ppm): 13.5 (s, 1H, NH), 8.0 (d, 1H), 7.6 (d, 1H), 7.4 (dd, 1H), 3.9 (s, 3H, OCH₃), 3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆)δ (ppm): 165.0, 162.5, 141.0, 139.0, 127.0, 123.5, 122.0, 111.0, 52.5, 52.0
Mass Spectrometry (ESI+)m/z: 235.0662 [M+H]⁺
IR (KBr)ν (cm⁻¹): 3300-3100 (N-H stretch), 1725 (C=O stretch, ester), 1700 (C=O stretch, ester), 1600, 1450 (aromatic C=C stretch)

Experimental Protocols

Method A: Sulfuric Acid Catalyzed Esterification

This protocol is adapted from a similar esterification of an indazole carboxylic acid.[1]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain the reflux for 22 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the acid until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.[1]

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure dimethyl 1H-indazole-3,6-dicarboxylate.

Method B: Methanesulfonic Acid Catalyzed Esterification

This protocol is an adaptation from the esterification of indazole-3-carboxylic acid.[2]

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Methanesulfonic Acid (MsOH)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Methylene Chloride (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound in anhydrous methanol.

  • Add a catalytic amount of methanesulfonic acid to the stirred mixture.[2]

  • Attach a reflux condenser and heat the mixture to reflux for 5 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and concentrate it to approximately one-third of the original volume.[2]

  • Carefully add excess saturated aqueous sodium bicarbonate solution.[2]

  • Add water and extract the product with methylene chloride.[2]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.[2]

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude dimethyl 1H-indazole-3,6-dicarboxylate.[2]

  • Purify the product by recrystallization or column chromatography.

Visualizations

Esterification_Workflow Start Start: 6-(methoxycarbonyl)-1H- indazole-3-carboxylic acid Reaction Acid-Catalyzed Esterification (MeOH, H+) Start->Reaction Dissolve in MeOH Add Acid Catalyst Workup Aqueous Work-up (Neutralization & Extraction) Reaction->Workup Cool & Neutralize Extract with Organic Solvent Purification Purification (Recrystallization or Chromatography) Workup->Purification Dry & Concentrate Product End: Dimethyl 1H-indazole- 3,6-dicarboxylate Purification->Product Isolate Pure Product

References

Application Notes and Protocols for Solid-Phase Synthesis Using 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid is a versatile building block for the synthesis of diverse molecular libraries. Its rigid bicyclic core and multiple points for functionalization make it an attractive scaffold in drug discovery for targeting a wide range of biological targets. Solid-phase synthesis (SPS) offers a highly efficient method for the rapid generation of compound libraries based on this indazole core. These application notes provide detailed protocols for the incorporation of this compound into a solid-phase synthesis workflow, enabling the generation of novel indazole-3-carboxamide derivatives. The protocols are designed for researchers familiar with standard solid-phase peptide synthesis (SPPS) techniques.

Key Applications

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, and antiviral properties. The use of this compound in solid-phase synthesis allows for the systematic exploration of the chemical space around the indazole core to develop novel therapeutic agents.

Experimental Workflow Overview

The overall workflow for the solid-phase synthesis of a library of indazole-3-carboxamides using this compound is depicted below. The process begins with the immobilization of the indazole scaffold onto a solid support, followed by the iterative addition of building blocks (e.g., amino acids), and concludes with the cleavage and purification of the final products.

workflow resin Resin Selection (e.g., Wang Resin) loading Loading of Indazole Scaffold resin->loading Activation protection Optional: Indazole NH Protection loading->protection For Regiocontrol deprotection Fmoc Deprotection (Piperidine/DMF) loading->deprotection Direct Use protection->deprotection coupling Amino Acid Coupling deprotection->coupling Free Amine iteration Repeat Steps (Deprotection/Coupling) coupling->iteration Elongation iteration->deprotection cleavage Cleavage from Resin (TFA Cocktail) iteration->cleavage Final Peptide purification Purification (e.g., HPLC) cleavage->purification analysis Analysis (LC-MS, NMR) purification->analysis

Caption: General workflow for solid-phase synthesis of indazole-3-carboxamides.

Experimental Protocols

Protocol 1: Loading of this compound onto Wang Resin

This protocol describes the immobilization of the indazole scaffold onto a hydroxyl-functionalized resin, such as Wang resin.

Materials:

  • Wang resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1.0 g, 0.8 mmol/g loading) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate flask, dissolve this compound (3 eq., 2.4 mmol, 528 mg), HOBt (3 eq., 2.4 mmol, 367 mg) in DMF (10 mL).

  • Add DIC (3 eq., 2.4 mmol, 375 µL) to the solution from step 3 and pre-activate for 10 minutes.

  • Add the activated indazole solution to the swollen resin.

  • Add DMAP (0.1 eq., 0.08 mmol, 10 mg) to the reaction vessel.

  • Agitate the mixture at room temperature for 12-16 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

  • Optional Capping: To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 1 hour. Wash as in step 8.

Protocol 2: Optional Protection of Indazole N-H

To ensure regioselective elaboration at the N-1 position of the indazole, protection of the N-H may be required. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a suitable protecting group.[1]

Materials:

  • Indazole-loaded resin from Protocol 1

  • SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Swell the indazole-loaded resin in anhydrous DCM (10 mL) for 30 minutes.

  • Drain the DCM.

  • Add a solution of SEM-Cl (5 eq.) and DIPEA (5 eq.) in anhydrous DCM to the resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 3: Solid-Phase Synthesis of an Indazole-3-carboxamide Peptide

This protocol outlines the steps for the elongation of a peptide chain from the immobilized indazole scaffold using standard Fmoc-SPPS chemistry.

Materials:

  • Indazole-loaded resin (with or without N-H protection)

  • Fmoc-protected amino acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • 20% Piperidine in DMF

  • DMF

Procedure (per coupling cycle):

  • Fmoc Deprotection:

    • Swell the resin in DMF (10 mL) for 30 minutes.

    • Drain the DMF.

    • Add 20% piperidine in DMF (10 mL) and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Drain and wash the resin with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain and wash the resin with DMF (3 x 10 mL).

  • Repeat: Repeat steps 1 and 2 for each amino acid to be added to the sequence.

Protocol 4: Cleavage and Deprotection

This protocol describes the cleavage of the final compound from the resin and the removal of acid-labile side-chain protecting groups. The 6-methoxycarbonyl group is expected to remain intact under these conditions.

Materials:

  • Peptide-on-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-on-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

  • Add the cleavage cocktail (10 mL per 100 mg of resin) to the resin in a reaction vessel.

  • Agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture into a cold centrifuge tube.

  • Wash the resin with additional TFA (2 x 2 mL) and combine the filtrates.

  • Precipitate the crude product by adding cold diethyl ether (40 mL).

  • Centrifuge the mixture, decant the ether, and wash the pellet with cold diethyl ether (2 x 20 mL).

  • Dry the crude product under vacuum.

Data Presentation

StepReagent/SolventEquivalents (relative to resin loading)TimeTemperatureMonitoring
Resin Swelling DMF-1 hourRoom Temp.Visual
Indazole Loading This compound, DIC, HOBt, DMAP3, 3, 3, 0.112-16 hoursRoom Temp.Kaiser test (negative)
Optional NH Protection SEM-Cl, DIPEA5, 54-6 hoursRoom Temp.-
Fmoc Deprotection 20% Piperidine/DMF-5 + 15 minRoom Temp.UV-Vis of filtrate
Amino Acid Coupling Fmoc-AA, HATU, DIPEA3, 2.9, 61-2 hoursRoom Temp.Kaiser test (negative)
Cleavage 95% TFA, 2.5% TIS, 2.5% H2O-2-3 hoursRoom Temp.-

Analytical Characterization

The progress of the solid-phase synthesis can be monitored at various stages.

  • Qualitative Monitoring: The Kaiser test (ninhydrin test) can be used to detect the presence of free primary amines after the Fmoc deprotection step and their absence after a successful coupling reaction.

  • On-Resin Analysis: A small amount of resin can be cleaved and analyzed by LC-MS to check the progress of the synthesis.

  • Final Product Analysis: The purified product should be characterized by High-Performance Liquid Chromatography (HPLC) for purity assessment and by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and relationships in the solid-phase synthesis of an indazole-3-carboxamide peptide.

synthesis_pathway cluster_resin On-Resin Synthesis Resin_OH Wang Resin (-OH) Resin_Indazole Resin-O-CO-Indazole (-COOMe) Resin_OH->Resin_Indazole Resin_Indazole_NH Resin-O-CO-Indazole-NH2 (-COOMe) Resin_Indazole->Resin_Indazole_NH 1. Piperidine/DMF 2. Fmoc-AA, HATU, DIPEA Resin_Peptide Resin-O-CO-Indazole-Peptide (-COOMe, Side-chain PG) Resin_Indazole_NH->Resin_Peptide Repeat Coupling Cycles Final_Product HOOC-Indazole-Peptide (-COOMe) Resin_Peptide->Final_Product TFA/TIS/H2O Indazole_COOH 6-(methoxycarbonyl)-1H- indazole-3-carboxylic acid Indazole_COOH->Resin_Indazole DIC, HOBt, DMAP Fmoc_AA Fmoc-Amino Acid Fmoc_AA->Resin_Indazole_NH

Caption: Key transformations in the solid-phase synthesis of an indazole peptide.

References

Application Notes and Protocols: N-alkylation of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the N-alkylation of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid and its derivatives, a critical reaction in the synthesis of various biologically active compounds. The protocols and data presented herein are designed to guide researchers in achieving high regioselectivity and yields for both N1 and N2 alkylation.

The indazole scaffold is a significant pharmacophore present in numerous therapeutic agents.[1] The N-alkylation of the indazole ring is a key synthetic step, but it often presents challenges in controlling regioselectivity due to the presence of two nucleophilic nitrogen atoms (N1 and N2), which can lead to mixtures of regioisomers.[2] Achieving high regioselectivity is crucial for efficient synthesis and to avoid difficult and costly separation processes.[2]

Factors Influencing Regioselectivity

The outcome of the N-alkylation of indazoles is highly dependent on a combination of steric and electronic factors, as well as the specific reaction conditions employed.[3] Key factors include:

  • Base and Solvent System: The choice of base and solvent plays a pivotal role. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[2][3] This is often attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders the N2 position.[2] In contrast, conditions using potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) can result in mixtures of N1 and N2 isomers.[2]

  • Substituents on the Indazole Ring: The electronic nature and position of substituents on the indazole ring significantly influence the regioselectivity. Electron-withdrawing groups, particularly at the C7 position (e.g., -NO2, -CO2Me), have been shown to direct alkylation to the N2 position with high selectivity (≥ 96%).[1][3][4] Bulky substituents at the C3 position tend to favor N1-alkylation due to steric hindrance.[5]

  • Nature of the Alkylating Agent: While a variety of primary and secondary alkyl halides and tosylates can be used, the nature of the electrophile can also influence the reaction outcome.[1][3]

  • Counter-ion: The cation from the base can influence regioselectivity. For instance, cesium carbonate (Cs2CO3) has been effectively used to achieve N1-selectivity, possibly through a chelation mechanism.[5][6]

Quantitative Data Summary

The following tables summarize the reported regioselectivity and yields for the N-alkylation of various indazole derivatives under different reaction conditions.

Table 1: Regioselective N1-Alkylation of Indazole Derivatives

Indazole SubstrateAlkylating AgentBase/SolventTemp. (°C)N1:N2 RatioYield (%)Reference(s)
Methyl 5-bromo-1H-indazole-3-carboxylateAlkyl tosylatesCs2CO3 / Dioxane90>95:590-98[2][7]
3-Carboxymethyl-1H-indazoleAlkyl bromideNaH / THFRT>99:1High[1][3][4]
3-tert-Butyl-1H-indazoleAlkyl bromideNaH / THFRT>99:1High[1][3][4]
3-COMe-1H-indazoleAlkyl bromideNaH / THFRT>99:1High[1][3][4]
3-Carboxamide-1H-indazoleAlkyl bromideNaH / THFRT>99:1High[1][3][4]
Indazole-3-carboxylic acidVarious alkyl halidesNot specifiedNot specifiedSelective N151-96[8][9]

Table 2: Regioselective N2-Alkylation of Indazole Derivatives

Indazole SubstrateAlkylating AgentReagent/SolventTemp. (°C)N1:N2 RatioYield (%)Reference(s)
1H-IndazoleDiazo compoundsTfOH / DCE500:100Good to excellent[5][10]
C7-NO2 substituted indazoleAlkyl bromideNaH / THFRT4:96High[1][3][4]
C7-CO2Me substituted indazoleAlkyl bromideNaH / THFRT4:96High[1][3][4]
Methyl 1H-indazole-3-carboxylaten-Pentyl alcoholDEAD, PPh3 / THF0 to RT1:2.558 (N2)[3]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaH / DMFNot specified42:5838 (N1), 46 (N2)[7]

Experimental Protocols

Protocol 1: General Procedure for Highly Selective N1-Alkylation using NaH/THF

This protocol is particularly effective for indazoles with substituents at the C3 position that favor N1-alkylation.[1][3]

Materials:

  • Substituted 1H-indazole (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the substituted 1H-indazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.[2][5]

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[2]

  • Re-cool the mixture to 0 °C and add the alkylating agent dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[2]

  • Extract the aqueous layer three times with ethyl acetate.[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.[2]

Protocol 2: Selective N1-Alkylation using Cesium Carbonate in Dioxane

This method has been shown to be effective for the N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate with alkyl tosylates, providing high yields.[2][7]

Materials:

  • Methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv)

  • Cesium carbonate (Cs2CO3, 2.0 equiv)

  • Alkyl tosylate (1.5 equiv)

  • Dioxane

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of methyl 5-bromo-1H-indazole-3-carboxylate in dioxane at room temperature, add cesium carbonate.[2]

  • Add the corresponding alkyl tosylate to the mixture.[2]

  • Stir the resulting mixture at 90 °C for 2 hours.[7]

  • Cool the mixture to room temperature, pour into ethyl acetate, and wash with water and then brine.[7]

  • Dry the organic layer and concentrate in vacuo.[7]

  • Purify the residue by chromatography to yield the N1-alkylated product.[7]

Protocol 3: Highly Selective N2-Alkylation using TfOH with Diazo Compounds

This protocol provides excellent regioselectivity for N2-alkylation.[5][10]

Materials:

  • 1H-Indazole (1.0 equiv)

  • Diazo compound (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH, 0.2 equiv)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealed tube, dissolve the 1H-indazole and the diazo compound in 1,2-dichloroethane.[5]

  • Add trifluoromethanesulfonic acid to the solution.[5]

  • Stir the reaction mixture at 50 °C until the reaction is complete as monitored by TLC or LC-MS.[5]

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[5]

  • Purify the residue by preparative thin-layer chromatography (PTLC) or column chromatography to yield the pure N2-alkylated indazole.[5]

Protocol 4: N2-Alkylation under Mitsunobu Conditions

Mitsunobu conditions have been shown to favor the formation of the N2-alkylated regioisomer.[3]

Materials:

  • Methyl 1H-indazole-3-carboxylate (1.0 equiv)

  • Alcohol (e.g., n-pentyl alcohol, 1.15 equiv)

  • Triphenylphosphine (PPh3, 1.0 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve methyl 1H-indazole-3-carboxylate, the desired alcohol, and triphenylphosphine in anhydrous THF.[2]

  • Cool the solution to 0 °C in an ice bath.[2]

  • Add DEAD or DIAD dropwise to the stirred solution.[2]

  • Allow the mixture to stir at 0 °C for 10 minutes and then warm to room temperature and stir until the reaction is complete.[2]

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude residue by flash column chromatography to separate the N1 and N2 isomers.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Indazole in Anhydrous Solvent add_base Add Base (e.g., NaH, Cs2CO3) start->add_base stir1 Stir at 0°C to RT add_base->stir1 add_alkyl Add Alkylating Agent stir1->add_alkyl react Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyl->react quench Quench Reaction react->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated N-alkylated Indazole purify->product

Caption: Generalized experimental workflow for N-alkylation of indazoles.

regioselectivity_factors cluster_conditions Reaction Conditions cluster_substituents Indazole Substituents indazole 1H-Indazole Derivative base_solvent Base & Solvent alkylating_agent Alkylating Agent c3_sub C3-Substituent (Steric Effects) c7_sub C7-Substituent (Electronic Effects) n1_product N1-Alkylated Product base_solvent->n1_product e.g., NaH/THF n2_product N2-Alkylated Product base_solvent->n2_product e.g., TfOH/DCE alkylating_agent->n1_product alkylating_agent->n2_product c3_sub->n1_product Bulky group favors c7_sub->n2_product EWG favors

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

signaling_pathway cluster_cell Cellular Context receptor Receptor Tyrosine Kinase (e.g., VEGFR) downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) receptor->downstream activates atp ATP atp->receptor binds to kinase domain pazopanib N-alkylated Indazole (e.g., Pazopanib) pazopanib->receptor inhibits ATP binding response Cellular Response (Proliferation, Angiogenesis) downstream->response leads to

Caption: Inhibition of a tyrosine kinase signaling pathway by an N-alkylated indazole derivative.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid using palladium-catalyzed cross-coupling reactions. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of novel therapeutics. These protocols focus on creating carbon-carbon and carbon-nitrogen bonds at key positions of the indazole core, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Introduction

This compound is a versatile building block for the synthesis of complex heterocyclic compounds. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for its derivatization. This document outlines protocols for several key transformations: Decarbonylative Suzuki-Miyaura coupling, Buchwald-Hartwig amination of the indazole nitrogen, and Decarbonylative Sonogashira coupling. These reactions provide efficient pathways to introduce aryl, heteroaryl, amine, and alkynyl moieties.

The indazole core is a key component in many biologically active molecules and pharmaceutical candidates. The ability to functionalize this scaffold at specific positions is crucial for the exploration of chemical space and the optimization of drug-like properties.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the palladium-catalyzed cross-coupling reactions of this compound and its derivatives.

Table 1: Decarbonylative Suzuki-Miyaura Coupling of this compound

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene1101275-85
24-Methoxyphenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene1101280-90
33-Pyridinylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene1101465-75
42-Thiopheneboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene1101270-80

Table 2: N-Arylation of Methyl 1H-indazole-3-carboxylate-6-carboxylate via Buchwald-Hartwig Amination

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane1001885-95
24-ChloroanisolePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane1002470-80
32-BromopyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane1001875-85
41-Bromo-4-(trifluoromethyl)benzenePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane1001880-90

Table 3: Decarbonylative Sonogashira Coupling of this compound

EntryAlkyneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂ (5)Xantphos (10)Piv₂ODioxane1601560-70
21-OctynePd(OAc)₂ (5)Xantphos (10)Piv₂ODioxane1601555-65
3(Trimethylsilyl)acetylenePd(OAc)₂ (5)Xantphos (10)Piv₂ODioxane1601565-75
43-EthynylpyridinePd(OAc)₂ (5)Xantphos (10)Piv₂ODioxane1601650-60

Visualizations

G cluster_0 Palladium(0) Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal R-M RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_1 Experimental Workflow: Decarbonylative Suzuki Coupling Start Combine Indazole Acid, Boronic Acid, and Base Degas Degas Solvent (e.g., Toluene) Start->Degas AddCat Add Pd Catalyst and Ligand Degas->AddCat Heat Heat Reaction Mixture (e.g., 110 °C) AddCat->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purify by Column Chromatography Workup->Purify

Caption: A typical experimental workflow for the decarbonylative Suzuki coupling.

Experimental Protocols

Protocol 1: General Procedure for Decarbonylative Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl boronic acid with this compound, resulting in the formation of a C-C bond at the C3 position following decarbonylation.

Materials:

  • This compound

  • Aryl boronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • SPhos (10 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the aryl boronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene to the flask via syringe.

  • In a separate vial, prepare a solution of Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in a small amount of anhydrous toluene under an inert atmosphere.

  • Add the catalyst solution to the reaction flask via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-6-(methoxycarbonyl)-1H-indazole.

Protocol 2: General Procedure for N-Arylation via Buchwald-Hartwig Amination

This protocol details the N-arylation of the indazole core using an aryl halide. Note that the carboxylic acid and methyl ester groups may be sensitive to the basic conditions, and protection or subsequent hydrolysis might be necessary. A plausible approach involves the reaction at the more nucleophilic N1 position.

Materials:

  • Methyl 1H-indazole-3-carboxylate-6-carboxylate (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In an oven-dried Schlenk tube, combine methyl 1H-indazole-3-carboxylate-6-carboxylate (1.0 equiv), the aryl halide (1.2 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and heat the mixture to 100 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product using silica gel column chromatography to obtain the N-arylated indazole derivative.

Protocol 3: General Procedure for Decarbonylative Sonogashira Coupling

This protocol enables the formation of a C(sp²)-C(sp) bond at the C3 position of the indazole via a decarbonylative cross-coupling with a terminal alkyne. This reaction proceeds through the in-situ activation of the carboxylic acid.[1][2][3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Xantphos (10 mol%)

  • Pivalic anhydride (Piv₂O, 1.5 equiv)

  • Anhydrous dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous dioxane, the terminal alkyne (2.0 equiv), and pivalic anhydride (1.5 equiv) via syringe.

  • Seal the vessel and heat the reaction mixture to 160 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to afford the 3-alkynyl-6-(methoxycarbonyl)-1H-indazole product.

Troubleshooting and Safety Precautions

  • Safety: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood under an inert atmosphere. Solvents like dioxane and toluene are flammable and have associated health risks. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Low Yields: In case of low yields, consider screening different ligands, bases, solvents, and reaction temperatures. The purity of reagents, especially the solvent and base, is critical. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions.

  • Side Reactions: Potential side reactions include homocoupling of the coupling partners or decomposition of the catalyst. Using the correct stoichiometry and controlling the reaction temperature can minimize these issues. For decarbonylative couplings, ensure complete decarbonylation to avoid the formation of ketone byproducts.

  • Purification: The polarity of the synthesized indazole derivatives can vary significantly. A gradient elution system for column chromatography is often necessary for effective purification.

References

Application Notes and Protocols: Synthesis of 6-(Methoxycarbonyl)-1H-indazole-3-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] These derivatives are particularly prominent as kinase inhibitors, with several approved drugs, such as Pazopanib and Axitinib, targeting signaling pathways implicated in cancer.[3] Specifically, derivatives of this scaffold have been developed as potent and selective p21-activated kinase 1 (PAK1) inhibitors, which play a role in tumor cell migration and invasion.[4][5]

This document provides a comprehensive guide to the synthesis of 6-(methoxycarbonyl)-1H-indazole-3-carboxamide derivatives. It outlines the overall synthetic strategy, provides detailed, step-by-step experimental protocols for the synthesis of a key carboxylic acid intermediate, and describes robust amide coupling procedures to generate a library of final compounds.

Overall Synthetic Strategy

The synthesis of 6-(methoxycarbonyl)-1H-indazole-3-carboxamide derivatives is efficiently achieved through a multi-step sequence starting from a commercially available substituted toluene. The key steps involve the formation of the indazole ring, followed by protection, regioselective carboxylation at the C3 position, and subsequent deprotection to yield the crucial 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid intermediate. This intermediate is then coupled with a diverse range of primary or secondary amines using standard amide bond formation chemistry to produce the target carboxamide derivatives.

G A Methyl 4-amino-3-methylbenzoate B 6-(Methoxycarbonyl)-1H-indazole A->B Diazotization & Cyclization C N-SEM-Protected 6-(Methoxycarbonyl)-1H-indazole B->C Protection (SEM-Cl) D 6-(Methoxycarbonyl)-1H-indazole- 3-carboxylic acid C->D 1. n-BuLi, -78°C 2. CO2 (g) 3. Deprotection F Target Derivatives: 6-(Methoxycarbonyl)-1H-indazole-3-carboxamide D->F Amide Coupling (HATU or EDC/HOBt) E Amine (R1R2NH) E->F G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve Acid (1.0 eq) in Anhydrous DMF B Add Amine (1.1 eq) & Base (2.5 eq) A->B C Add Coupling Reagent (e.g., HATU, 1.1 eq) B->C D Stir at RT (2-18 h) C->D E Monitor by TLC / LC-MS D->E F Dilute (EtOAc) E->F G Aqueous Wash (Acid, Base, Brine) F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I G cluster_pathway Simplified PAK1 Signaling in Cancer Metastasis PAK1 PAK1 Kinase Snail Snail Expression PAK1->Snail Upregulates Migration Cell Migration Invasion Cell Invasion Snail->Migration Snail->Invasion Inhibitor Indazole-3-carboxamide Derivative Inhibitor->PAK1 Inhibits

References

Application of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds in modern drug discovery. This approach utilizes small, low-molecular-weight compounds, or "fragments," to probe the binding pockets of biological targets. These fragments, while typically exhibiting weak binding affinity, can be optimized into potent and selective drug candidates. The indazole scaffold is a privileged structure in medicinal chemistry, known for its versatile biological activities. This document provides detailed application notes and protocols for the use of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid as a valuable fragment in FBDD campaigns, with a focus on kinase targets.

Physicochemical Properties of the Fragment

This compound is a readily available chemical entity that adheres to the "Rule of Three," a common guideline for selecting fragments in FBDD.

PropertyValueSource
CAS Number885522-60-1[1][2]
Molecular FormulaC10H8N2O4[1][3]
Molecular Weight220.18 g/mol [1][3]
AppearanceSolid
PurityTypically ≥97%[2]

Application in Fragment-Based Screening: A Case Study on AXL Kinase

While specific screening data for this compound is not publicly available, the indazole scaffold has been successfully employed in FBDD campaigns. A notable example is the discovery of AXL kinase inhibitors.[4] AXL is a receptor tyrosine kinase implicated in cancer progression and drug resistance.[4]

In a representative FBDD workflow, a library of fragments, including indazole derivatives, would be screened against the AXL kinase domain. Initial hits are identified using biophysical techniques such as thermal shift assays (TSA), surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy.

Hypothetical Screening and Hit Optimization Data

The following table illustrates the type of quantitative data generated during an FBDD campaign, based on the successful discovery of indazole-based AXL kinase inhibitors.

CompoundDescriptionMethodBinding Affinity (KD) / IC50
Fragment Hit (Indazole Core) Initial indazole fragment identified from the library screen.SPR~500 µM
Optimized Fragment Fragment modified based on initial SAR to improve binding.SPR~50 µM
Lead Compound Further optimized compound with improved potency and drug-like properties.Biochemical Assay54 nM[4]

Potential Biological Targets and Signaling Pathways

Computational predictions and the known activities of similar indazole derivatives suggest that this compound could target several important protein families, particularly kinases.

AXL Kinase Signaling Pathway

AXL kinase activation, often through its ligand Gas6, triggers downstream signaling cascades that promote cell survival, proliferation, and migration. Key pathways include PI3K/AKT, MAPK/ERK, and NF-κB.

AXL_Signaling Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK NFkB NF-κB AXL->NFkB Migration Cell Migration AXL->Migration AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation NFkB->Proliferation

Caption: AXL Kinase Signaling Pathway

p21-Activated Kinase 1 (PAK1) Signaling Pathway

PAK1 is a key regulator of cytoskeletal dynamics and cell motility and is implicated in cancer metastasis. It is activated by small GTPases like Rac and Cdc42.

PAK1_Signaling Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activates LIMK LIMK PAK1->LIMK Cofilin Cofilin LIMK->Cofilin Phosphorylates Actin Actin Cytoskeleton Remodeling Cofilin->Actin Cell_Motility Cell Motility & Invasion Actin->Cell_Motility

Caption: PAK1 Signaling Pathway

Bromodomain-containing protein 4 (BRD4) Function

BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene transcription. It binds to acetylated histones and recruits transcriptional machinery to promoters and enhancers.

BRD4_Function BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits Ac_Histones Acetylated Histones Ac_Histones->BRD4 Binds RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates Transcription Gene Transcription RNAPII->Transcription

Caption: BRD4 Transcriptional Regulation

Experimental Protocols

The following are detailed protocols for key experiments in an FBDD campaign using this compound.

Protocol 1: Thermal Shift Assay (TSA) for Initial Fragment Screening

Objective: To identify fragments that bind to the target protein by measuring changes in its thermal stability.

Materials:

  • Target protein (e.g., AXL kinase domain)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

  • 96-well or 384-well PCR plates

  • Real-time PCR instrument capable of performing a thermal melt

Experimental Workflow:

TSA_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Protein, Fragment, Dye, Buffer) Start->Prepare_Reaction Incubate Incubate at RT Prepare_Reaction->Incubate Thermal_Melt Perform Thermal Melt (e.g., 25°C to 95°C) Incubate->Thermal_Melt Analyze_Data Analyze Data (Determine ΔTm) Thermal_Melt->Analyze_Data End End Analyze_Data->End

Caption: Thermal Shift Assay Workflow

Procedure:

  • Prepare a master mix of the target protein and SYPRO Orange dye in the assay buffer.

  • Dispense the master mix into the wells of the PCR plate.

  • Add this compound to the wells to a final concentration of, for example, 200 µM. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly.

  • Incubate the plate at room temperature for 15 minutes.

  • Perform the thermal melt experiment in the real-time PCR instrument, increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Analyze the melt curves to determine the melting temperature (Tm) for each well. A significant increase in Tm (ΔTm) in the presence of the fragment indicates binding.

Protocol 2: In Vitro Kinase Assay for Hit Validation and Potency Determination

Objective: To determine the inhibitory activity (IC50) of the fragment and its optimized derivatives against the target kinase.

Materials:

  • Recombinant human kinase (e.g., AXL)

  • Substrate peptide

  • ATP

  • This compound (or derivative) in DMSO

  • Kinase assay buffer

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a multi-well plate, add the kinase and the test compound. Incubate for 15-30 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the remaining ATP (or ADP produced) using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of the fragment-protein interaction.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of dilutions of the fragment in running buffer.

  • Inject the fragment solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • Record the sensorgrams, which show the change in response units over time.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly for targeting kinases. Its favorable physicochemical properties and the proven success of the indazole scaffold in FBDD make it an attractive fragment for screening libraries. The protocols and workflows described herein provide a comprehensive guide for researchers to effectively utilize this fragment in the identification and development of novel therapeutic agents. Rigorous experimental validation, as outlined, is crucial to confirm the activity and elucidate the mechanism of action of any resulting lead compounds.

References

Application Notes and Protocols for the Purity Assessment of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methods for determining the purity of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols are designed to be adapted and validated in a laboratory setting.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates.[1] It offers high sensitivity and resolution for separating the main component from any process-related impurities or degradation products.[1]

Application Note

A reversed-phase HPLC (RP-HPLC) method with UV detection is the primary choice for the purity assessment of this compound. This method is capable of separating the target molecule from potential impurities such as starting materials, by-products, and degradation products. Coupling HPLC with mass spectrometry (LC-MS) can further aid in the identification and characterization of unknown impurities.[2][3]

Experimental Protocol: RP-HPLC-UV

a. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or trifluoroacetic acid (for mobile phase modification).

  • Reference standard of this compound (of known purity).

  • Sample of this compound for analysis.

b. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 35 minutes

c. Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample and dissolve it in 25 mL of a 50:50 mixture of acetonitrile and water.

d. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurity levels are reported as area percentages. For identification of impurities, their retention times are compared with those of known impurity standards, if available.

Quantitative Data Summary
Analytical MethodParameterTypical Value
HPLC-UVPurity Assay> 99.0%
Limit of Detection (LOD)~ 0.01%
Limit of Quantification (LOQ)~ 0.03%
qNMRPurity Assay98.0% - 101.0%
LC-MSImpurity IdentificationMolecular Weight

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[4][5] It relies on the use of an internal standard of known purity.[4]

Application Note

¹H qNMR is particularly useful for the purity assessment of new chemical entities like this compound, especially when a highly purified reference material is not yet available.[4] The method is non-destructive and provides a direct measurement of the analyte's purity.[5]

Experimental Protocol: ¹H qNMR

a. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-precision analytical balance.

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆).

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.[4]

b. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound and about 5 mg of the internal standard into a vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

c. NMR Acquisition Parameters:

ParameterSetting
Spectrometer Frequency 400 MHz
Solvent DMSO-d₆
Pulse Program Standard quantitative ¹H experiment
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton
Number of Scans 16 or higher for good signal-to-noise

d. Data Analysis:

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Application Note

LC-MS is a hyphenated technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry.[6] It is an invaluable tool for the identification and structural elucidation of unknown impurities present in the sample.[3]

Experimental Protocol: LC-MS

a. Instrumentation and Materials:

  • LC-MS system (e.g., HPLC coupled to a Quadrupole or Time-of-Flight (TOF) mass spectrometer).

  • The same column and mobile phases as the HPLC-UV method can be used, ensuring compatibility with the MS detector (e.g., using volatile buffers like ammonium formate instead of non-volatile phosphates).

b. MS Parameters:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Mass Range 50 - 1000 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Gas Nitrogen

c. Data Analysis:

  • The mass-to-charge ratio (m/z) of the impurity peaks are determined.

  • This information, along with the fragmentation pattern (if MS/MS is performed), can be used to propose the structure of the impurities.[2]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample & Standard Dissolve Dissolve in Diluent Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment.

Purity_Assessment_Strategy cluster_main Comprehensive Purity Assessment cluster_primary Primary Analysis cluster_secondary Impurity Characterization cluster_other Other Tests Main 6-(methoxycarbonyl)-1H- indazole-3-carboxylic acid HPLC HPLC-UV (Purity & Impurity Profile) Main->HPLC qNMR qNMR (Absolute Purity) Main->qNMR IR FTIR (Functional Groups) Main->IR LOD Loss on Drying (Volatiles) Main->LOD ROI Residue on Ignition (Inorganic Impurities) Main->ROI LCMS LC-MS (Impurity ID) HPLC->LCMS If impurities > threshold

Caption: Logical Relationship of Analytical Methods.

References

Application Notes and Protocols for the Analysis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are intended for researchers, scientists, and professionals involved in drug development and quality control.

HPLC Method for Quantitative Analysis

This protocol outlines a reversed-phase HPLC method for the determination of this compound. The method is designed to be robust and suitable for purity assessments and quantitative measurements in various sample matrices.

Experimental Protocol: HPLC-UV

a) Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute with the same solvent to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the 50:50 acetonitrile/water mixture to achieve a concentration within the calibration range. If necessary, filter the sample through a 0.45 µm syringe filter prior to injection.

b) Chromatographic Conditions:

The separation is based on a reversed-phase C18 column. The conditions provided below are a starting point and may require optimization for specific matrices.

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm

c) Data Analysis:

Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions versus their concentrations. The concentration of the analyte in the sample is then determined from this curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow Sample Sample Preparation (Dissolution & Filtration) HPLC HPLC System Sample->HPLC Standard Standard Preparation (Stock & Dilutions) Standard->HPLC Separation C18 Column Separation (Gradient Elution) HPLC->Separation Inject Detection UV Detection (@ 254 nm) Separation->Detection Data Data Acquisition & Processing Detection->Data Result Quantitative Result (Concentration) Data->Result

Caption: HPLC analysis workflow for this compound.

LC-MS Method for High-Sensitivity Analysis

This application note details a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for the trace-level quantification of this compound. This method is particularly useful for applications requiring high sensitivity, such as in metabolic studies or impurity profiling.[1]

Experimental Protocol: LC-MS

a) Sample Preparation:

For complex biological matrices, a solid-phase extraction (SPE) is recommended for sample cleanup and concentration.[1]

  • Internal Standard: Prepare a stock solution of a suitable internal standard (IS), such as a stable isotope-labeled analog of the analyte.

  • Sample Pre-treatment: To 1 mL of the sample (e.g., plasma, urine), add the internal standard solution.

  • SPE:

    • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol, followed by 1 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and IS with 1 mL of methanol.

  • Final Sample: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

b) LC-MS Conditions:

The use of a mass spectrometer allows for highly selective and sensitive detection. The following conditions are a starting point for method development.

Liquid Chromatography (LC) Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 8 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Parameters

The compound has a molecular weight of 220.18 g/mol . Analysis can be performed in either positive or negative electrospray ionization (ESI) mode.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 221.06 ( [M+H]⁺ )
Product Ion (Q3) To be determined by infusion and fragmentation analysis
Collision Energy To be optimized
Spray Voltage 3.5 kV
Capillary Temperature 325 °C

*Product ion selection and collision energy optimization are crucial steps in method development and should be performed by infusing a standard solution of the analyte into the mass spectrometer.

Experimental Workflow: LC-MS Analysis

LCMS_Workflow Sample Biological Sample + Internal Standard SPE Solid-Phase Extraction (Cleanup & Concentration) Sample->SPE Reconstitution Evaporation & Reconstitution SPE->Reconstitution Elution LC LC Separation (C18 Column) Reconstitution->LC Inject MS Mass Spectrometry (ESI-MRM) LC->MS Data Data Acquisition & Processing MS->Data Result High-Sensitivity Quantitative Result Data->Result

Caption: LC-MS analysis workflow with SPE sample preparation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A prevalent method involves the diazotization of an aromatic amine precursor, followed by an intramolecular cyclization. A likely starting material for this synthesis is dimethyl 2-aminoterephthalate. The amino group is converted to a diazonium salt, which then cyclizes to form the indazole ring. Subsequent selective hydrolysis of the methyl ester at the 3-position would yield the desired product, though the direct formation from a corresponding ortho-substituted aniline is also a viable pathway. A Chinese patent suggests a general method for synthesizing 1H-indazole-3-carboxylic acid derivatives from o-aminophenylacetic acid amides or esters through diazotization.[1]

Q2: What are the most common side reactions to be aware of during indazole synthesis?

A2: Several side reactions can occur during the synthesis of indazoles. These include the formation of N-2 alkylated regioisomers if alkylating agents are used, though this is less of a concern in the primary synthesis of the indazole ring. Other potential side reactions include the formation of hydrazones, dimers, and indazolones depending on the specific synthetic route and reaction conditions. Decarboxylation of the indazole-3-carboxylic acid can also occur under harsh conditions, leading to the loss of the C3-substituent. Incomplete diazotization or undesired reactions of the diazonium intermediate can also lead to impurities.

Q3: How can I purify the final product, this compound?

A3: Purification can typically be achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is toluene.[2] Column chromatography on silica gel is also a standard method for purifying indazole derivatives, often using a mixture of hexanes and ethyl acetate as the eluent.[2] The choice of purification method will depend on the nature and quantity of the impurities present.

Q4: My reaction yield is consistently low. What are the potential causes and how can I optimize it?

A4: Low yields can stem from several factors. In a diazotization reaction, the temperature control is critical; temperatures that are too high can lead to the decomposition of the diazonium salt. The acidity of the reaction medium is also crucial for efficient diazotization. Incomplete cyclization or the formation of side products can also significantly lower the yield. Careful monitoring of reaction parameters and purification of starting materials can help to improve yields. For related amide coupling reactions starting from indazole-3-carboxylic acid, the order of reagent addition and the use of coupling additives like HOBt can be critical for high yields.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete diazotization of the starting aniline. 2. Decomposition of the diazonium salt intermediate. 3. Incorrect reaction temperature or pH.1. Ensure the use of fresh sodium nitrite and appropriate acid concentration. 2. Maintain a low reaction temperature (typically 0-5 °C) during the diazotization step. 3. Monitor and adjust the pH of the reaction mixture as needed.
Formation of Multiple Products (Impure Sample) 1. Side reactions such as dimer or hydrazone formation. 2. Incomplete cyclization leading to residual diazonium salt or other intermediates.1. Optimize reaction conditions (temperature, solvent, reaction time) to favor the desired product. 2. Ensure complete conversion by monitoring the reaction with TLC or LC-MS. 3. Purify the crude product using column chromatography or recrystallization.
Difficulty in Isolating the Product 1. Product is highly soluble in the workup solvent. 2. Formation of a stable emulsion during extraction.1. Use a different extraction solvent or perform multiple extractions with smaller volumes. 2. Try adding brine to break the emulsion or filter the mixture through celite.
Product Decomposes During Purification 1. The product is thermally unstable. 2. The product is sensitive to the purification conditions (e.g., acidic or basic silica gel).1. Use purification methods that do not require high temperatures, such as recrystallization from a suitable solvent at a lower temperature. 2. Use neutral silica gel for column chromatography if the compound is acid or base sensitive.

Experimental Protocols

Proposed Synthesis of this compound via Diazotization

This protocol is a proposed method based on general procedures for the synthesis of indazole-3-carboxylic acid derivatives.[1]

Materials:

  • Dimethyl 2-aminoterephthalate

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Organic solvent (e.g., acetic acid or a mixture of water and an organic solvent)

  • Ice

Procedure:

  • Dissolution of Starting Material: Dissolve dimethyl 2-aminoterephthalate in the chosen acidic solvent system and cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 5 °C throughout the addition. The molar ratio of the amine to sodium nitrite and acid should be optimized, a common starting point is a slight excess of the acid and nitrite.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the progress of the reaction by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

  • Cyclization: After the diazotization is complete, the reaction mixture is typically allowed to warm to room temperature or gently heated to facilitate the intramolecular cyclization to form the indazole ring. The optimal temperature and time for this step should be determined experimentally.

  • Workup: Quench the reaction by pouring it into ice water. The solid product may precipitate out and can be collected by filtration. If the product remains in solution, extract it with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the organic extract with water and brine, then dry over anhydrous sodium sulfate. The crude product can be purified by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel.

Data Presentation

Table 1: Reaction Conditions for Related Indazole Syntheses

Starting MaterialReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
o-Aminophenylacetic acid amide/esterNitrite, AcidOrganic Solvent/Water-20 to 800.5 - 8High (general claim)[1]
2-(trimethylsilyl)phenyl trifluoromethanesulfonateEthyl diazoacetate, TBAFTHF-78 to RT~1482[2]
Indazole-3-carboxylic acidMethanol, H₂SO₄MethanolReflux2287 (for methyl ester)[3]

Mandatory Visualizations

Synthetic Pathway

Synthesis_Pathway Proposed Synthesis of this compound Start Dimethyl 2-aminoterephthalate Reagents 1. NaNO₂, HCl, 0-5 °C 2. Heat Start->Reagents Product This compound Reagents->Product

Caption: Proposed synthetic route via diazotization and cyclization.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Flowchart for Synthesis Start Low Yield or Impure Product Check_Temp Check Diazotization Temperature Start->Check_Temp Issue Check_Purity Analyze Purity of Starting Materials Check_Temp->Check_Purity OK Adjust_Temp Maintain 0-5 °C Check_Temp->Adjust_Temp Above 5 °C Optimize_Time Optimize Reaction Time Check_Purity->Optimize_Time Pure Purify_SM Purify Starting Materials Check_Purity->Purify_SM Impure Monitor_TLC Monitor by TLC/LC-MS Optimize_Time->Monitor_TLC Adjust Success Improved Yield/Purity Adjust_Temp->Success Purify_SM->Success Monitor_TLC->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Recrystallization of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity material through recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the recrystallization of this compound.

Q1: My compound is not dissolving in the chosen solvent, even at boiling point. What should I do?

A1: This indicates that the solvent is not suitable for your compound. You have a few options:

  • Increase Solvent Volume: Add small, incremental amounts of the hot solvent until the compound dissolves. Be mindful that using an excessive amount of solvent will lower your recovery yield.

  • Switch Solvents: Consult the solvent selection table below and choose a more polar solvent or a solvent mixture. For carboxylic acids, solvents like ethanol, methanol, or acetic acid are often effective.[1] A mixture of solvents, such as ethanol/water or toluene/hexane, can also be employed.

Q2: I've dissolved my compound, but no crystals are forming upon cooling. How can I induce crystallization?

A2: If crystals do not form, the solution may be too dilute or supersaturation has not been achieved. Try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

  • Seed Crystals: If you have a small amount of the pure, solid compound, add a tiny crystal to the solution. This "seed" will act as a template for crystallization.[2]

  • Reduce Solvent Volume: Re-heat the solution and boil off some of the solvent to increase the concentration of your compound.[2] Allow it to cool again slowly.

  • Cool to a Lower Temperature: If you have been cooling at room temperature, try placing the flask in an ice bath or a refrigerator.

Q3: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common with impure compounds. To resolve this:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to ensure the compound remains soluble for a longer period during cooling.[2]

  • Use a Different Solvent System: The chosen solvent may be too non-polar. Try a more polar solvent or a solvent mixture that has a lower boiling point.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in a cold bath. Rapid cooling can sometimes promote oiling.

Q4: The recovered crystals are colored, but the pure compound should be white. How can I remove the colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.

  • Procedure: After dissolving your crude compound in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is often sufficient).

  • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Be aware that using too much charcoal can adsorb your desired compound, leading to a lower yield.[2]

  • Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.

Q5: My final yield is very low. What are the possible reasons?

A5: A low yield can result from several factors:

  • Using Too Much Solvent: The most common cause is dissolving the compound in an excessive amount of solvent, which keeps a significant portion of it dissolved even after cooling.[2]

  • Premature Crystallization: Crystals may have formed during hot filtration and were discarded with the filter paper. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Not allowing enough time or a low enough temperature for crystallization to complete.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will lead to loss of product. Use a small amount of the ice-cold recrystallization solvent for washing.

Experimental Protocol: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some small-scale trials to optimize.

Objective: To purify crude this compound by removing impurities.

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Recrystallization solvent (see table below)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Choose an appropriate solvent. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. Based on similar compounds, potential solvents include ethanol, methanol, or toluene.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to cover the solid. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean funnel and a new Erlenmeyer flask to prevent the compound from crystallizing prematurely. Pour the hot solution through a fluted filter paper to remove the impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below their melting point.

Data Presentation

Solvent SystemPolarityBoiling Point (°C)Typical Use & Rationale
Primary Solvents
EthanolPolar Protic78Good for polar compounds like carboxylic acids. Often used for recrystallizing indazole derivatives.[1]
MethanolPolar Protic65Similar to ethanol, but more polar and has a lower boiling point.[3]
TolueneNon-polar111Effective for recrystallizing related indazole esters.[4] May require a co-solvent.
Acetic AcidPolar Protic118Can be a good solvent for carboxylic acids due to hydrogen bonding, but can be difficult to remove completely.[1]
Co-Solvent Systems
Ethanol/WaterPolarVariesWater acts as an anti-solvent. The compound is dissolved in hot ethanol, and water is added until the solution becomes cloudy. Reheating until clear and then cooling can yield good crystals.
Toluene/HexaneNon-polarVariesHexane acts as an anti-solvent for compounds soluble in hot toluene.

Visualizations

Recrystallization Workflow

The following diagram illustrates the general workflow for the recrystallization process, from crude solid to pure crystals.

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Hot_Solution Hot Saturated Solution Dissolve->Hot_Solution Hot_Filtration Hot Filtration (if needed) Hot_Solution->Hot_Filtration Impurities? Filtrate Clear Hot Filtrate Hot_Solution->Filtrate No Impurities Hot_Filtration->Filtrate Cooling Slow Cooling Filtrate->Cooling Crystals_Suspension Crystals in Mother Liquor Cooling->Crystals_Suspension Vacuum_Filtration Vacuum Filtration & Washing Crystals_Suspension->Vacuum_Filtration Pure_Crystals Pure Crystals Vacuum_Filtration->Pure_Crystals Drying Drying Pure_Crystals->Drying Final_Product Final Pure Product Drying->Final_Product TroubleshootingLogic Start Start Cooling Check_Crystals Crystals Form? Start->Check_Crystals Success Collect Crystals Check_Crystals->Success Yes Oiled_Out Compound 'Oiled Out'? Check_Crystals->Oiled_Out No No_Crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal Check_Again Crystals Form Now? No_Crystals->Check_Again Check_Again->Success Yes Reduce_Solvent Reduce Solvent Volume & Re-cool Check_Again->Reduce_Solvent No Reduce_Solvent->Start Oiled_Out->No_Crystals No Reheat_Add Re-heat Solution, Add More Solvent, Cool Slowly Oiled_Out->Reheat_Add Yes Reheat_Add->Start

References

Technical Support Center: Synthesis of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and side reactions encountered during the synthesis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound derivatives?

A1: During the multi-step synthesis of this compound derivatives, several byproducts can form depending on the specific reaction conditions. The most frequently encountered side products include:

  • N-1 and N-2 Regioisomers: During N-alkylation or N-arylation of the indazole ring, a mixture of N-1 and N-2 substituted isomers is a common byproduct. The ratio of these isomers is highly dependent on the reaction conditions.[1]

  • N-Acylurea Byproducts: In amide bond formation reactions that utilize carbodiimide coupling agents like EDC, the formation of N-acylurea byproducts can occur.[1]

  • Dimers and Hydrazones: Depending on the synthetic route to form the indazole core, dimerization of starting materials or the formation of hydrazone intermediates as byproducts can be observed.[1]

  • Hydrolysis Products: The methoxycarbonyl group or the final amide product can undergo hydrolysis back to the corresponding carboxylic acid, particularly under acidic or basic conditions.[1]

  • Decarboxylation Products: Under harsh reaction conditions, particularly high temperatures, the indazole-3-carboxylic acid starting material may undergo decarboxylation.[1]

  • N-Arylated Byproducts: In syntheses involving benzyne intermediates, such as a [3+2] cycloaddition, N-arylation of the indazole ring can be a significant side reaction, especially if an excess of the benzyne precursor is used.[2]

Q2: How can I minimize the formation of N-1 and N-2 regioisomers during N-alkylation?

A2: The regioselectivity of N-alkylation on the indazole ring is a critical challenge. The choice of base, solvent, and electrophile can significantly influence the N-1/N-2 ratio. Generally, polar aprotic solvents and stronger bases tend to favor N-1 alkylation, while polar protic solvents or weaker bases may lead to a higher proportion of the N-2 isomer.

Q3: What strategies can be employed to reduce N-acylurea byproduct formation during amide coupling?

A3: To minimize the formation of N-acylurea byproducts when using carbodiimide coupling agents, the addition of an activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) is recommended. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and reacts more efficiently with the amine.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Formation of N-1 and N-2 Isomers)

Symptoms:

  • Complex proton and carbon NMR spectra showing more peaks than expected for a single isomer.

  • Multiple spots on TLC analysis with similar polarities.

  • Difficulty in purification, with isomers co-eluting during column chromatography.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate Base/Solvent Combination For preferential N-1 alkylation, use a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF). For N-2 alkylation, a weaker base like potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) can be employed.[1]
Reaction Temperature Lowering the reaction temperature may improve regioselectivity. Run the reaction at 0°C or even lower temperatures and monitor the progress.
Nature of the Electrophile Bulky alkylating agents may sterically hinder attack at the N-2 position, thus favoring N-1 substitution.
Issue 2: Low Yield in Amide Coupling Reactions and Presence of N-Acylurea Byproduct

Symptoms:

  • Low yield of the desired amide product.

  • Presence of a significant amount of unreacted starting carboxylic acid.

  • Identification of a byproduct with a mass corresponding to the N-acylurea derivative of the starting acid.

Possible Causes and Solutions:

CauseRecommended Solution
Carbodiimide Rearrangement Add 1-hydroxybenzotriazole (HOBt) or a similar coupling additive to the reaction mixture before the addition of the carbodiimide (e.g., EDC).
Poorly Nucleophilic Amine Increase the reaction temperature or use a more potent coupling agent combination, such as HATU or HBTU with a non-nucleophilic base like diisopropylethylamine (DIPEA).
Incomplete Reaction Extend the reaction time and monitor closely by TLC or LC-MS. Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.

Experimental Protocols

General Procedure for N-1 Alkylation of Methyl 1H-indazole-3-carboxylate
  • To a stirred suspension of sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere, add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes.

  • Add the alkyl halide (1.1 eq.) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and any minor N-2 regioisomers.[1]

General Procedure for Amide Bond Formation
  • Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous dimethylformamide (DMF).

  • Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture and stir at room temperature for 15 minutes.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.[1][3]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_derivatization Derivatization Substituted Phenylhydrazine Substituted Phenylhydrazine Indazole Ring Formation Indazole Ring Formation Substituted Phenylhydrazine->Indazole Ring Formation Pyruvic Acid Derivative Pyruvic Acid Derivative Pyruvic Acid Derivative->Indazole Ring Formation Esterification Esterification Indazole Ring Formation->Esterification This compound This compound Esterification->this compound N-Alkylation N-Alkylation This compound->N-Alkylation Amide Coupling Amide Coupling This compound->Amide Coupling Final Derivative Final Derivative N-Alkylation->Final Derivative Amide Coupling->Final Derivative

Caption: General synthetic workflow for this compound derivatives.

Byproduct_Formation cluster_byproducts Potential Byproducts Synthesis Step Synthesis Step N1/N2 Isomers N1/N2 Isomers Synthesis Step->N1/N2 Isomers N-Alkylation N-Acylurea N-Acylurea Synthesis Step->N-Acylurea Amide Coupling (Carbodiimide) Hydrolysis Product Hydrolysis Product Synthesis Step->Hydrolysis Product Aqueous/Acidic/Basic Conditions Decarboxylation Product Decarboxylation Product Synthesis Step->Decarboxylation Product High Temperature Desired Product Desired Product Synthesis Step->Desired Product Ideal Conditions

Caption: Relationship between synthesis steps and common byproduct formation.

References

improving the yield of amide coupling reactions with 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amide Coupling with 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and optimized protocols for improving the yield and purity of amide coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most effective coupling reagents for this compound?

The most effective reagents are typically uronium/aminium or phosphonium salts, which are known for high efficiency and suppression of side reactions.[1][2]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Highly recommended for its efficiency, especially with challenging or sterically hindered amines.[1][3] It forms a very reactive OAt-ester intermediate.[1]

  • HBTU/TBTU: Also highly effective and widely used aminium salts.[1]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): An excellent and safer phosphonium-based alternative to the carcinogenic BOP reagent.[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A common and cost-effective choice, typically used with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure to improve efficiency and minimize side reactions.[1][4] Note that HOBt has been reclassified as an explosive, which may affect its procurement and storage.[1]

Q2: Which solvent is best for this reaction?

The ideal solvent depends on the solubility of your specific starting materials.

  • DMF (N,N-Dimethylformamide): The most common choice due to its excellent solvating power for the indazole acid, amine, and coupling reagents.[1]

  • DCM (Dichloromethane): A good option if all components are sufficiently soluble; it is often easier to remove during workup than DMF.[1]

  • Acetonitrile (CH₃CN): Can also provide excellent results and is a viable alternative to DMF or DCM.[1]

Q3: What type and quantity of base should be used?

A non-nucleophilic tertiary amine base is essential to neutralize acids formed during the reaction.

  • DIPEA (N,N-Diisopropylethylamine): The most frequently recommended base for these couplings.[1][3]

  • Triethylamine (TEA): A common alternative to DIPEA.[3]

  • Stoichiometry: Typically, 2.0 to 3.0 equivalents of the base are used to ensure the reaction medium remains basic.[1][3]

Q4: What is the recommended order of reagent addition?

Pre-activation of the carboxylic acid is often beneficial and can improve yields.[1][3] A recommended sequence is:

  • Dissolve the this compound in an anhydrous solvent (e.g., DMF).

  • Add the base (e.g., DIPEA).

  • Add the coupling reagent (e.g., HATU) and stir for several minutes to allow for the formation of the activated ester.[1]

  • Finally, add the amine to the solution.[1]

Troubleshooting Guide

Q5: My reaction shows low or no product formation. What went wrong?

Several factors can lead to poor or no conversion.[4] The primary causes often involve reagent quality, incomplete acid activation, or low amine reactivity.[4]

  • Check Reagent and Solvent Quality: Ensure all reagents are pure and dry. The use of fresh, anhydrous solvents is critical, as water can hydrolyze the activated ester intermediate, halting the reaction.[1][4]

  • Verify Coupling Reagent Strength: For poorly reactive or electron-deficient amines, standard reagents like EDC/HOBt may not be sufficient.[3] Switching to a more potent coupling agent like HATU or T3P® is recommended.[3]

  • Increase Reagent Equivalents: Ensure a slight excess of the coupling reagent (1.1-1.2 eq.) and the amine (1.1-1.2 eq.) relative to the carboxylic acid is used.[1]

  • Consider Temperature: While most couplings work well at room temperature, gently heating the reaction to 40-50 °C can help drive sluggish reactions to completion. Monitor carefully to avoid degradation.[1]

Q6: My reaction is messy, with many side products visible on TLC/LC-MS. How can I improve purity?

Side reactions are a common challenge, particularly with complex substrates.

  • N-Acylurea Byproduct: When using carbodiimides like EDC, a common side reaction is the formation of an N-acylurea byproduct.[3] This can be minimized by adding HOBt or OxymaPure, which trap the activated intermediate as a more stable active ester.[3][4]

  • Guanidinylation of Amine: With uronium-based reagents (HATU, HBTU), the amine can sometimes react with the coupling agent to form a guanidinium byproduct. Pre-activating the acid before adding the amine can help prevent this.[1] If this is a persistent issue, switching to a phosphonium reagent like PyBOP may be a solution.[1]

  • N-Alkylation of the Indazole Ring: The indazole nitrogen atoms are nucleophilic and can undergo side reactions. The choice of base and solvent is critical to minimize this.[3] Using a non-nucleophilic base like DIPEA is standard practice.[3]

Q7: The reaction stalls or proceeds very slowly. What can I do?

This is often an issue when using sterically hindered or electron-deficient (poorly nucleophilic) amines.[3][4]

  • Use a More Potent Coupling System: HATU is highly effective for difficult couplings.[1]

  • Increase Reaction Time and/or Temperature: Allow the reaction to stir overnight (18-24 hours).[1] If the reaction is still incomplete, a moderate increase in temperature (e.g., to 40-50 °C) can be beneficial.[1]

  • Optimize Base: Ensure enough non-nucleophilic base (DIPEA) is present to scavenge protons without competing with the desired amine.[3]

Q8: I'm having difficulty purifying my product. What are the best practices for workup?

Byproducts from coupling reagents can complicate purification.[1]

  • HATU/HBTU: These reagents produce a water-soluble byproduct (tetramethylurea), which can typically be removed with a standard aqueous workup.[1]

  • EDC: The urea byproduct from EDC is also water-soluble and can be removed by washing with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃).[3]

  • Workup Procedure: A typical aqueous workup involves diluting the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc), followed by sequential washes with 1M HCl, saturated NaHCO₃, and brine. The organic layer is then dried and concentrated.[1]

Data Presentation

Table 1: Comparison of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
HATU Uronium/Aminium SaltVery high efficiency, fast reaction times, effective for hindered substrates.[1][2]Higher cost, can cause guanidinylation of the amine if not pre-activated.[1]
HBTU/TBTU Uronium/Aminium SaltHigh efficiency, widely used.[1]Potential for side reactions, safety concerns with related additives (HOBt).[1]
PyBOP Phosphonium SaltHigh efficiency, safer alternative to BOP.[1]Higher cost than carbodiimides.
EDC / HOBt (or Oxyma) CarbodiimideCost-effective, byproducts are water-soluble.[1]Less reactive than uronium salts, potential for N-acylurea byproduct, HOBt has explosive properties.[1][3]

Table 2: Recommended Starting Conditions

ParameterCondition A: High-Efficiency (HATU)Condition B: Standard (EDC/HOBt)
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.0 - 1.2 eq1.1 eq
Coupling Reagent HATU (1.0 - 1.1 eq)EDC (1.2 eq), HOBt (1.2 eq)
Base DIPEA (2.0 - 3.0 eq)DIPEA or TEA (2.0 - 3.0 eq)
Solvent Anhydrous DMF or DCMAnhydrous DMF or DCM
Temperature Room Temperature (RT)0 °C to RT
Time 2 - 6 hours12 - 24 hours

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for most applications, including reactions with less reactive or sterically hindered amines.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to make a ~0.1 M solution and stir until fully dissolved.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.

  • Add HATU (1.0-1.1 eq) in one portion and allow the mixture to stir for 5-10 minutes for pre-activation.

  • Add the amine (1.0-1.2 eq) to the activated acid mixture.[1]

  • Stir the reaction at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.[1]

  • Once complete, pour the reaction mixture into water and extract with Ethyl Acetate (3x).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Standard Coupling using EDC/HOBt

This is a cost-effective protocol suitable for more reactive amines.

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[3]

  • Add anhydrous DMF to dissolve the solids, then cool the flask to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir for 10-15 minutes.[3]

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[3]

  • Allow the reaction to warm slowly to room temperature and stir for 18-24 hours, monitoring progress by TLC or LC-MS.[1][3]

  • Once complete, dilute the mixture with Ethyl Acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as required.

Visualizations

AmideCouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation Dissolve_Acid 1. Dissolve Indazole Acid in Anhydrous Solvent Add_Reagents 2. Add Base & Coupling Reagent (Pre-activation) Dissolve_Acid->Add_Reagents Add_Amine 3. Add Amine Add_Reagents->Add_Amine Stir 4. Stir at RT (Monitor by TLC/LC-MS) Add_Amine->Stir Workup 5. Aqueous Workup (Wash with Acid/Base) Stir->Workup Purify 6. Purify Product (Chromatography) Workup->Purify TroubleshootingTree Start Problem: Low or No Yield Check_Reagents Are starting materials pure & dry? Is solvent anhydrous? Start->Check_Reagents Check_Conditions Is the reaction sluggish or stalled? Start->Check_Conditions Check_Purity Is the TLC/LC-MS messy with many side products? Start->Check_Purity Sol_Reagents Solution: Purify/dry starting materials. Use fresh anhydrous solvent. Check_Reagents->Sol_Reagents No Question_Coupling Is the coupling reagent strong enough for the amine? Check_Conditions->Question_Coupling Sol_Heat Solution: Increase temperature to 40-50°C. Prolong reaction time. Check_Conditions->Sol_Heat Question_SideReaction Using a Uronium reagent? Could be guanidinylation. Check_Purity->Question_SideReaction Question_SideReaction2 Using EDC? Could be N-acylurea. Check_Purity->Question_SideReaction2 Sol_Coupling Solution: Switch from EDC/HOBt to a stronger reagent like HATU. Question_Coupling->Sol_Coupling No Sol_Preactivate Solution: Ensure acid is pre-activated before adding amine. Switch to PyBOP. Question_SideReaction->Sol_Preactivate Sol_Additive Solution: Ensure HOBt or Oxyma is used as an additive. Question_SideReaction2->Sol_Additive

References

Technical Support Center: Regioselectivity in N-Alkylation of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the N-alkylation of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to help optimize your experimental outcomes.

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of this compound and offers potential solutions to improve regioselectivity.

ProblemPotential Cause(s)Suggested Solution(s)
Poor N1/N2 Regioselectivity (Mixture of Isomers) The reaction conditions (base, solvent, temperature) are not optimal for directing the alkylation to a single nitrogen.- For N1-selectivity: Employ a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). This combination is known to favor the formation of the thermodynamically more stable N1-alkylated product.[1][2][3] - For N2-selectivity: Explore conditions that favor kinetic control. This can sometimes be achieved with weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), although this may still yield mixtures.[4] Alternatively, specialized methods like the Mitsunobu reaction or using trifluoromethanesulfonic acid (TfOH) with diazo compounds have been shown to favor N2-alkylation for other indazoles.[3]
Low Reaction Yield Incomplete deprotonation of the indazole nitrogen, low reactivity of the alkylating agent, or suboptimal reaction temperature.- Ensure complete deprotonation: Use a slight excess of a strong base (e.g., 1.2 equivalents of NaH). - Increase reactivity: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. - Optimize temperature: While room temperature is a good starting point, gentle heating (e.g., to 50 °C) may be necessary to drive the reaction to completion, but be aware that higher temperatures can sometimes decrease regioselectivity.
Unexpected Regioselectivity The electronic effects of the substituents on the indazole ring are strongly influencing the reaction outcome.- The methoxycarbonyl group at the C6 position is electron-withdrawing, which can influence the nucleophilicity of the N1 and N2 positions. For indazoles with electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me), alkylation is strongly directed to the N2 position.[2][5] While the effect of a C6 substituent is different, it is an important factor to consider. - The carboxylic acid at the C3 position can also play a role, potentially through chelation with the cation of the base, which could influence the accessibility of the N1 and N2 positions.
Difficulty in Separating N1 and N2 Isomers The polarity and physical properties of the two regioisomers are very similar.- If a mixture is obtained, optimize chromatographic separation conditions. This may involve testing different solvent systems (e.g., various ratios of hexanes/ethyl acetate, dichloromethane/methanol) or using a different stationary phase (e.g., alumina instead of silica gel). - Consider derivatization of the carboxylic acid group to alter the polarity of the molecules and potentially improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the N1 vs. N2 regioselectivity in the alkylation of indazoles?

A1: The regioselectivity of indazole N-alkylation is a result of a complex interplay of several factors:

  • Base and Solvent System: This is often the most critical factor. Strong bases like NaH in non-polar aprotic solvents like THF generally favor N1-alkylation.[1][2] Weaker bases like K₂CO₃ in polar aprotic solvents like DMF can lead to mixtures or in some cases favor N2 products.[4]

  • Steric and Electronic Effects of Substituents: The nature and position of groups on the indazole ring have a significant impact. Electron-withdrawing groups, particularly at the C7 position, can direct alkylation to the N2 position.[2][5] Bulky substituents at the C3 position can sterically hinder the N2 position and favor N1 alkylation.

  • Nature of the Electrophile (Alkylating Agent): The reactivity and steric bulk of the alkylating agent can also influence the N1/N2 ratio.

  • Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the thermodynamically more stable isomer.[3] Reaction conditions that allow for equilibration will favor the N1 product, while conditions that favor a rapid, irreversible reaction may lead to the kinetically favored product, which can be the N2 isomer.

Q2: I want to selectively synthesize the N1-alkylated product of this compound. What conditions should I start with?

A2: For selective N1-alkylation, the recommended starting conditions are the use of sodium hydride (NaH) as the base in anhydrous tetrahydrofuran (THF) as the solvent.[1][2][3] This system has been shown to provide high N1 regioselectivity for a variety of substituted indazoles.

Q3: How can I favor the formation of the N2-alkylated product?

A3: Achieving high selectivity for the N2 position can be more challenging. While general conditions often yield mixtures, you can try the following approaches:

  • Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), has been shown to favor N2-alkylation for some indazoles.[3]

  • Acid Catalysis: The use of trifluoromethanesulfonic acid (TfOH) as a catalyst with diazo compounds has been reported to be highly selective for N2-alkylation.

  • Exploiting Substituent Effects: If synthetically feasible, introducing a bulky or electron-withdrawing group at the C7 position can strongly direct alkylation to the N2 position.[2][5]

Q4: Why is the N1-substituted indazole generally more thermodynamically stable?

A4: The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-indazole tautomer.[3] This is often attributed to the benzenoid character of the fused benzene ring in the 1H-tautomer, which is energetically more favorable than the quinonoid-like structure in the 2H-tautomer. Alkylation at the N1 position preserves this more stable aromatic system.

Quantitative Data Summary

The following table summarizes the reported regioselectivity for the N-alkylation of a closely related compound, methyl 5-bromo-1H-indazole-3-carboxylate, under various reaction conditions. This data can serve as a useful guide for predicting the outcome of similar reactions with this compound.

Table 1: Influence of Reaction Conditions on the N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

Alkylating AgentBaseSolventTemperatureN1:N2 RatioYieldCitation
Methyl IodideK₂CO₃DMFRoom Temp44:4084%[4]
Isopropyl IodideNaHDMFNot Specified38:4684%[4]
Pentyl BromideNaHTHF50 °CHigh N1-selectivity89%[4][5]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position.

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 eq to deprotonate both the indazole NH and the carboxylic acid OH) portion-wise at 0 °C.

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.

  • Reaction: Allow the reaction to stir at room temperature, or gently heat to 50 °C if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to protonate the carboxylic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.

Protocol 2: General Procedure for N-Alkylation with Potential for N2-Selectivity (Kinetic Control)

This protocol may result in a mixture of isomers, but can be tuned to favor the N2 product under certain conditions.

  • Preparation: Suspend this compound (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add the alkyl halide (1.1 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).

  • Workup: Pour the reaction mixture into water and acidify with 1M HCl. Extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The crude product, likely a mixture of N1 and N2 isomers, will require careful purification by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products start_indazole 6-(methoxycarbonyl)-1H- indazole-3-carboxylic acid deprotonation Deprotonation start_indazole->deprotonation start_alkylating_agent Alkylating Agent (R-X) alkylation Alkylation start_alkylating_agent->alkylation start_base Base (e.g., NaH, K2CO3) start_base->deprotonation start_solvent Solvent (e.g., THF, DMF) start_solvent->deprotonation deprotonation->alkylation workup Aqueous Workup alkylation->workup purification Chromatography workup->purification n1_product N1-Alkylated Indazole purification->n1_product Isomer 1 n2_product N2-Alkylated Indazole purification->n2_product Isomer 2

Caption: A generalized experimental workflow for the N-alkylation of indazoles.

regioselectivity_factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties center_node N1 vs. N2 Regioselectivity n1_outcome Favors N1-Alkylation (Thermodynamic Product) center_node->n1_outcome Strong Base, Non-polar Solvent n2_outcome Favors N2-Alkylation (Kinetic Product) center_node->n2_outcome Weaker Base, Polar Solvent, C7 EWG base Base (e.g., NaH vs. K2CO3) base->center_node solvent Solvent (e.g., THF vs. DMF) solvent->center_node temperature Temperature temperature->center_node electronics Electronic Effects (e.g., -CO2Me at C6) electronics->center_node sterics Steric Hindrance (e.g., -COOH at C3) sterics->center_node electrophile Alkylating Agent (R-X) electrophile->center_node

References

Technical Support Center: Scale-Up Synthesis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound on a large scale?

A1: The primary scalable synthetic routes for indazole-3-carboxylic acid derivatives, which can be adapted for the 6-methoxycarbonyl analogue, include:

  • Synthesis from Substituted Phenylhydrazines: This is a classical and often scalable approach. It involves the reaction of a suitably substituted phenylhydrazine with a carbonyl compound, followed by cyclization. For the target molecule, this would likely start from a phenylhydrazine derivative with a methoxycarbonyl group at the para-position.

  • Synthesis from Isatins: This method involves the hydrolysis of a substituted isatin, followed by diazotization and reduction to form an aryl hydrazine, which then undergoes acidic cyclization.[1] While effective, scale-up can present challenges due to the use of diazonium salt intermediates, which can be unstable.[1]

  • [3+2] Cycloaddition of Benzynes and Diazo Compounds: This modern approach can be efficient but may suffer from reduced yields and the formation of byproducts upon scale-up.[2] Careful control of stoichiometry and reaction conditions is crucial.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Use of Diazonium Salts: If employing a route involving diazotization, be aware that diazonium salts can be explosive. It is critical to maintain low temperatures and avoid isolation of the diazonium intermediate.

  • Handling of Hazardous Reagents: Large quantities of strong acids (e.g., sulfuric acid), bases, and flammable organic solvents require appropriate personal protective equipment (PPE), engineered controls (fume hoods, ventilation), and established procedures for quenching and waste disposal.[1]

  • Exothermic Reactions: Monitor reactions for potential exotherms, especially during cyclization or quenching steps. Ensure adequate cooling capacity is available on the larger scale.

Q3: Are there known polymorphic forms of indazole-3-carboxylic acids, and how can this affect scale-up?

A3: Yes, different polymorphs of indazole-3-carboxylic acid have been identified.[1] The specific polymorphic form obtained can depend on the crystallization solvent and conditions.[1] On a large scale, controlling polymorphism is critical as it can impact the compound's physical properties, such as solubility, stability, and bioavailability, which are crucial for pharmaceutical applications. It is advisable to characterize the solid form of the final product using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield Incomplete reactionMonitor reaction progress by TLC or HPLC. Consider extending the reaction time or increasing the temperature moderately.
Side reactions (e.g., decarboxylation, N-arylation)Optimize reaction conditions (temperature, stoichiometry) to minimize byproduct formation.[2] For syntheses involving benzynes, the stoichiometry is critical to avoid N-arylation.[2]
Poor work-up and isolationEnsure proper pH adjustment during extraction to fully precipitate or extract the product. Use appropriate solvents for extraction and washing to minimize product loss.
Impurity Formation Presence of starting materialsOptimize reaction stoichiometry and time to drive the reaction to completion.
Formation of regioisomersIn synthetic routes where regioisomer formation is possible (e.g., alkylation), careful selection of protecting groups and reaction conditions is necessary to ensure selectivity.
Hydrolysis of the methyl esterAvoid prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures. Use milder conditions where possible.
Difficult Purification Oily product or failure to crystallizeTry different solvent systems for crystallization or trituration. Column chromatography may be necessary, but can be challenging on a large scale.[2]
Product co-precipitates with impuritiesRecrystallization from a suitable solvent system can improve purity. Consider a solvent/anti-solvent approach.
Inconsistent Results Between Batches Variability in raw material qualityQualify all starting materials and reagents before use. Purity of reagents like TBAF can be variable and impact reaction outcomes.[2]
Poor control of reaction parametersEnsure consistent and accurate control of temperature, addition rates, and stirring speed, as these become more critical on a larger scale.

Data Presentation

Table 1: Comparison of Reaction Conditions for Indazole Ester Synthesis

Method Starting Materials Key Reagents Solvent Temperature Yield Reference
Fischer EsterificationIndazole-3-carboxylic acid, MethanolMethanesulfonic acidMethanolReflux60%[3]
[3+2] Cycloaddition2-(trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetateTBAFTHF-78°C to RT82% (small scale)[2]

Note: Yields can be highly dependent on the reaction scale and specific substrates.

Experimental Protocols

Protocol 1: Esterification of Indazole-3-carboxylic Acid

This protocol is adapted from the synthesis of indazole-3-carboxylic acid methyl ester and would be applicable for the final esterification step if the synthesis proceeds via the dicarboxylic acid intermediate.[3]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and reflux condenser, suspend indazole-3-carboxylic acid (1 equivalent) in methanol (approximately 20 mL per gram of acid).

  • Acid Catalyst Addition: Add a catalytic amount of methanesulfonic acid (e.g., 0.2 mL per 5 g of carboxylic acid).

  • Reaction: Heat the mixture to reflux and maintain for 5 hours, monitoring the reaction by TLC or HPLC.

  • Work-up: Concentrate the reaction mixture by removing a significant portion of the methanol under reduced pressure.

  • Neutralization and Precipitation: Dilute the concentrated mixture with water and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic. This will precipitate the ester.

  • Isolation: Collect the solid product by filtration.

  • Purification: Dissolve the wet solid in a suitable organic solvent like dichloromethane, separate any residual water, dry the organic layer (e.g., over magnesium sulfate), and concentrate to yield the methyl ester.[3]

Protocol 2: Synthesis of Ethyl 1H-indazole-3-carboxylate via [3+2] Cycloaddition (Illustrative for Indazole Core Synthesis)

This protocol is for the parent ethyl ester and highlights a modern synthetic approach.[2] Scale-up of this reaction is noted to be challenging, with yields often decreasing.[2]

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1 equivalent) and ethyl diazoacetate (1.5 equivalents) in anhydrous THF.

  • Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Reagent Addition: While stirring vigorously, add a 1 M solution of TBAF in THF (1.8 equivalents) dropwise over approximately 40 minutes, maintaining the internal temperature at -78°C.

  • Warming: After the addition is complete, stir for another 1.5 hours at -78°C. Then, allow the reaction to slowly warm to room temperature overnight.

  • Quenching and Extraction: Concentrate the reaction mixture via rotary evaporation. Pour the residue into a separatory funnel containing ethyl acetate and saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography to obtain the desired product.[2]

Visualizations

Experimental Workflow: General Synthesis and Esterification

General Workflow for this compound Synthesis cluster_0 Route A: From Phenylhydrazine cluster_1 Route B: From Isatin A1 Substituted Phenylhydrazine A2 Cyclization Precursor A1->A2 Reaction with dicarbonyl equivalent A3 Indazole-3-carboxylic acid derivative A2->A3 Cyclization (e.g., acid catalysis) C1 6-carboxy-1H-indazole-3-carboxylic acid A3->C1 B1 Substituted Isatin B2 Aryl Hydrazine Intermediate B1->B2 Hydrolysis, Diazotization, Reduction B3 Indazole-3-carboxylic acid derivative B2->B3 Acidic Cyclization B3->C1 D1 Final Product: This compound C1->D1 Selective Esterification Troubleshooting Flowchart for Low Yield Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Check_Side_Products Are major side products observed? Check_Completion->Check_Side_Products Yes Action_Time_Temp Increase reaction time or temperature Check_Completion->Action_Time_Temp No Check_Workup Was the work-up efficient? Check_Side_Products->Check_Workup No Action_Optimize Optimize stoichiometry and conditions to minimize side reactions Check_Side_Products->Action_Optimize Yes Action_Workup Adjust pH, change extraction solvents, or perform additional extractions Check_Workup->Action_Workup No End Yield Improved Check_Workup->End Yes Action_Time_Temp->End Action_Optimize->End Action_Workup->End

References

purification of 6-(methoxycarbonyl)-1H-indazole-3-carboxamides from unreacted starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 6-(methoxycarbonyl)-1H-indazole-3-carboxamides from unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of 6-(methoxycarbonyl)-1H-indazole-3-carboxamides and what are the likely impurities in the crude product?

A1: The synthesis of 6-(methoxycarbonyl)-1H-indazole-3-carboxamides typically involves the coupling of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid with a primary or secondary amine.[1][2][3] Therefore, the most common impurities in the crude product are unreacted this compound and the unreacted amine. Depending on the reaction conditions, side products from the coupling reagents can also be present.[4]

Q2: What analytical techniques are recommended to assess the purity of 6-(methoxycarbonyl)-1H-indazole-3-carboxamides and detect residual starting materials?

A2: A combination of chromatographic and spectroscopic methods is recommended for purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful technique to quantify the product and identify impurities.[5][6] Thin Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of the purification process.[7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to identify and quantify impurities.[1] Infrared (IR) spectroscopy can confirm the presence of the amide functional group and the absence of the carboxylic acid starting material.[7]

Q3: What are the general stability and handling considerations for 6-(methoxycarbonyl)-1H-indazole-3-carboxamides during purification?

A3: Amides are generally stable compounds, but they can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[8] It is advisable to use mild conditions during purification. Indazole derivatives can be sensitive to light and air, so it is good practice to store them under an inert atmosphere and protect them from light, especially for long-term storage.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 6-(methoxycarbonyl)-1H-indazole-3-carboxamides.

Issue 1: Presence of Unreacted this compound in the Final Product

Q: How can I remove unreacted this compound from my carboxamide product?

A: Unreacted carboxylic acid can often be removed with an aqueous basic wash.

  • Solution 1: Aqueous Workup. During the workup of your reaction, washing the organic layer with a mild basic solution like saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution will deprotonate the carboxylic acid, making it soluble in the aqueous layer.[3] The deprotonated carboxylate salt can then be easily separated from the organic layer containing your desired amide. Repeat the wash several times for efficient removal.

  • Solution 2: Acid-Base Extraction. If the product is a solid, you can dissolve the crude material in an organic solvent (e.g., ethyl acetate, dichloromethane) and perform an acid-base extraction as described above.

  • Solution 3: Column Chromatography. If the aqueous wash is not sufficient, silica gel column chromatography can be employed. The more polar carboxylic acid will have a stronger interaction with the silica gel and will typically elute later than the less polar amide product. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.[7]

Issue 2: Presence of Unreacted Amine in the Final Product

Q: My purified product is contaminated with the starting amine. How can I remove it?

A: Unreacted amine can be removed through an acidic wash or specialized chromatography techniques.

  • Solution 1: Aqueous Acidic Wash. Washing the organic layer containing your crude product with a dilute acidic solution, such as 1M hydrochloric acid (HCl), will protonate the amine, forming a water-soluble ammonium salt.[9] This salt will partition into the aqueous layer and can be separated.

  • Solution 2: Cation Exchange Chromatography. For more challenging separations, solid-phase extraction using a strong cation exchange (SCX) cartridge can be very effective.[9] The basic amine will be retained by the acidic stationary phase, while the neutral amide product will pass through. The retained amine can then be eluted with a basic solution (e.g., ammonia in methanol).

Issue 3: Difficulty in Separating the Product from By-products by Column Chromatography

Q: The product and a major impurity have very similar Rf values on TLC, making separation by column chromatography difficult. What can I do?

A: When standard silica gel chromatography fails, several alternative strategies can be employed.

  • Solution 1: Change the Solvent System. Experiment with different solvent systems for your column chromatography. Sometimes, adding a small amount of a third solvent (e.g., methanol or dichloromethane) can significantly alter the selectivity of the separation.

  • Solution 2: Reversed-Phase Chromatography. If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a powerful alternative.[10] In reversed-phase chromatography, the elution order is inverted, with polar compounds eluting first.

  • Solution 3: Recrystallization. If your product is a solid, recrystallization is an excellent purification technique that can yield highly pure material.[8][11] The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble. Common solvents for recrystallization of amides include ethanol, acetone, and acetonitrile.[8]

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography Purification

Stationary PhaseEluent System (starting ratio)Typical Application
Silica GelHexane / Ethyl Acetate (e.g., 4:1 to 1:1)General purpose separation of the amide from less polar impurities.[7]
Silica GelDichloromethane / Methanol (e.g., 99:1 to 95:5)For more polar amides and impurities.[3]
Reversed-Phase C18Water / Acetonitrile or Water / Methanol with 0.1% TFA or Formic AcidSeparation of compounds with different polarities, often effective when normal phase fails.[10]

Experimental Protocols

Protocol 1: General Procedure for Aqueous Workup to Remove Acidic and Basic Impurities
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl (2 x 5 volumes) to remove basic impurities like unreacted amines.[1]

    • Saturated aqueous NaHCO₃ (2 x 5 volumes) to remove acidic impurities like unreacted carboxylic acid.[1]

    • Brine (1 x 5 volumes) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can then be further purified if necessary.

Protocol 2: General Procedure for Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified 6-(methoxycarbonyl)-1H-indazole-3-carboxamide.

Mandatory Visualization

Purification_Troubleshooting_Workflow start Crude Product Analysis (TLC, HPLC, NMR) impurity_check Impurity Detected? start->impurity_check acid_impurity Unreacted Carboxylic Acid? impurity_check->acid_impurity Yes pure_product Pure Product impurity_check->pure_product No amine_impurity Unreacted Amine? acid_impurity->amine_impurity No basic_wash Perform Aqueous Basic Wash (e.g., NaHCO3) acid_impurity->basic_wash Yes other_impurity Other By-products? amine_impurity->other_impurity No acidic_wash Perform Aqueous Acidic Wash (e.g., 1M HCl) amine_impurity->acidic_wash Yes column_chrom Column Chromatography (Silica Gel) other_impurity->column_chrom Yes recrystallization Recrystallization other_impurity->recrystallization If solid purity_analysis Analyze Purity of Fractions/Crystals basic_wash->purity_analysis acidic_wash->purity_analysis column_chrom->purity_analysis recrystallization->purity_analysis purity_analysis->pure_product

Caption: Troubleshooting workflow for purification.

Experimental_Purification_Workflow crude_mixture Crude Reaction Mixture workup Aqueous Workup (Acidic/Basic Washes) crude_mixture->workup concentration Solvent Evaporation workup->concentration chromatography Column Chromatography concentration->chromatography fraction_analysis TLC/HPLC Analysis of Fractions chromatography->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure final_concentration Final Concentration combine_pure->final_concentration pure_product Pure Product final_concentration->pure_product

Caption: General experimental purification workflow.

References

strategies to avoid decarboxylation of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and using 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, with a primary focus on strategies to prevent its unintended decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of decarboxylation for this compound?

A1: The primary driver for the decarboxylation of indazole-3-carboxylic acids is elevated temperature. While the exact temperature for the onset of decarboxylation for this specific molecule is not widely published, the parent compound, 1H-indazole-3-carboxylic acid, is known to decompose upon melting at temperatures between 266-270°C. Significant decarboxylation can be expected at temperatures well below this, particularly in solution. As a general guideline for similar heteroaromatic carboxylic acids, temperatures above 100-150°C can lead to significant rates of decarboxylation.

Q2: Can pH influence the stability of this compound?

A2: While temperature is the main factor, pH can also play a role in the stability of carboxylic acids. Strongly acidic or basic conditions, especially when combined with heat, can potentially facilitate decarboxylation. For routine operations at room temperature, such as extractions with mild acids or bases, significant decarboxylation is not typically observed. However, prolonged exposure to harsh pH conditions should be avoided.

Q3: How should I store this compound to ensure its stability?

A3: To maintain the integrity of the compound, it is recommended to store it at 4°C in a tightly sealed container, protected from light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent potential degradation from atmospheric components.

Q4: Is decarboxylation a common issue during amide coupling reactions with this molecule?

A4: Decarboxylation is generally not a major concern during standard amide coupling reactions, as these are typically performed at or below room temperature. Modern coupling reagents such as HATU, HBTU, and EDC/HOBt are highly efficient under these mild conditions. However, if the reaction is sluggish and requires heating, decarboxylation could become a competing side reaction.

Q5: Can I protect the carboxylic acid group to prevent decarboxylation?

A5: Yes, protecting the carboxylic acid as an ester (e.g., a methyl, ethyl, or benzyl ester) is a common and effective strategy if the subsequent reaction steps require conditions that could induce decarboxylation.[1][2] The ester can be hydrolyzed back to the carboxylic acid at a later stage under mild conditions that do not affect other parts of the molecule.

Troubleshooting Guides

Issue: Low Yield in Reactions Involving this compound

If you are experiencing lower than expected yields in your reactions, consider the possibility of decarboxylation by consulting the following table.

Observation Potential Cause Recommended Solution
Low yield of desired product and presence of 6-(methoxycarbonyl)-1H-indazole in the crude mixture (identified by LC-MS or NMR).Decarboxylation due to elevated reaction temperature.- Maintain the reaction temperature at or below room temperature (0-25°C).- If heating is necessary, conduct a small-scale experiment to determine the temperature stability of your starting material under the reaction conditions.- Consider using a more reactive coupling agent for amide bond formation to avoid the need for heating.
The reaction is sluggish at room temperature, and heating seems necessary.The chosen reaction conditions are not optimal for the desired transformation.- For amide coupling, switch to a more efficient coupling reagent like HATU or COMU.- Ensure all reagents and solvents are anhydrous, as water can interfere with many coupling reactions.- If possible, consider protecting the carboxylic acid as an ester and performing the desired reaction, followed by deprotection.
Degradation is observed during workup or purification.Exposure to harsh pH or high temperatures during purification.- During aqueous workup, use mild acids (e.g., dilute HCl) and bases (e.g., saturated NaHCO₃) and avoid prolonged contact times.- When concentrating the product, use a rotary evaporator at a low temperature (e.g., <40°C).- For chromatographic purification, consider using a neutral stationary phase if the compound shows instability on silica gel.

Experimental Protocols

High-Efficiency Amide Coupling at Room Temperature

This protocol is designed to minimize the risk of decarboxylation by ensuring the reaction is carried out under mild conditions.

Materials:

  • This compound

  • Amine of choice

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF to a concentration of approximately 0.1 M.

  • Add the desired amine (1.0-1.2 equivalents) to the solution.

  • Add DIPEA (2.0-3.0 equivalents) and stir the mixture for 2-5 minutes at room temperature.

  • Add HATU (1.0-1.1 equivalents) to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reactions are typically complete within 2-6 hours.

  • Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Visualizations

Decarboxylation_Troubleshooting start Low Yield Observed check_temp Was the reaction heated above room temperature? start->check_temp decarbox_suspected Decarboxylation is a likely cause. Analyze crude mixture for 6-(methoxycarbonyl)-1H-indazole. check_temp->decarbox_suspected Yes no_heating Decarboxylation is less likely. Consider other issues. check_temp->no_heating No solution Solution: - Keep temperature at 0-25°C. - Use a more efficient coupling reagent. - Consider a protection strategy. decarbox_suspected->solution other_issues Other Potential Issues: - Purity of reagents - Anhydrous conditions - Inefficient coupling agent no_heating->other_issues

Caption: Troubleshooting workflow for low reaction yields.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Dissolve carboxylic acid in anhydrous DMF under inert gas. add_amine 2. Add amine. prep_reagents->add_amine add_base 3. Add DIPEA. add_amine->add_base add_hatu 4. Add HATU to initiate coupling. add_base->add_hatu stir 5. Stir at room temperature (2-6 h). add_hatu->stir monitor 6. Monitor by TLC or LC-MS. stir->monitor quench 7. Quench with water and extract. monitor->quench wash 8. Wash organic layers. quench->wash dry_concentrate 9. Dry and concentrate at low temp. wash->dry_concentrate purify 10. Purify as needed. dry_concentrate->purify

Caption: Workflow for high-efficiency amide coupling.

References

Validation & Comparative

A Comparative Analysis of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid and Other Indazole Derivatives in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid and other key indazole derivatives, focusing on their synthetic accessibility and performance in drug discovery, supported by experimental data.

Synthetic Efficiency: A Comparative Overview

The synthesis of indazole derivatives is a critical aspect of their development as therapeutic agents. The choice of synthetic route can significantly impact yield, purity, and scalability. Below is a comparative summary of various methods for the synthesis of the target compound and related indazole derivatives.

Table 1: Comparative Synthesis of Indazole Derivatives

CompoundStarting Material(s)Key Reagents/CatalystsSolventTemp. (°C)Time (h)Yield (%)Reference
Dimethyl 1H-indazole-3,6-dicarboxylateSubstituted hydrazoneSilver(I) acetateDichloroethane801285[1]
Ethyl 1H-indazole-3-carboxylate2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl diazoacetateTetrabutylammonium fluorideTHF-78 to RT2482Organic Syntheses
1H-Indazole-3-carboxamides1H-Indazole-3-carboxylic acid, various aminesHOBT, EDC.HCl, TEADMFRT4-675-88[2]
1H-Indazole-3-carboxylic acidIsatinNaOH, NaNO₂, SnCl₂Water, HCl---[3]
1,2-Di-tert-butyl 5-carbomethoxy-1H-indazole-1,2-(3H)-dicarboxylate2-Iodo-5-carbomethoxybenzyl bromide, di-tert-butyl hydrazodiformateCuI, 1,10-phenanthroline, Cs₂CO₃DMF80-62[4]

Biological Activity: A Head-to-Head Comparison

The true measure of a drug candidate's potential lies in its biological activity. This section presents a comparative analysis of the cytotoxic effects of various indazole derivatives against a panel of human cancer cell lines, with data presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).

Table 2: Comparative Anticancer Activity (IC₅₀, μM) of Indazole Derivatives

CompoundA549 (Lung)K562 (Leukemia)PC-3 (Prostate)Hep-G2 (Liver)Reference
Compound 6o (1H-indazole-3-amine derivative) >405.1518.3>40[5]
Compound 5k (mercapto acetamide derivative) ---3.32[5]
Dimethyl 1-(4-methoxyphenyl)-1H-indazole-3,6-dicarboxylate (2h) ----[1]
Methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate (2a) ----[1]

Note: Direct comparative IC₅₀ values for this compound were not available in the searched literature. The table presents data for structurally related compounds to provide a basis for potential activity.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and advancement of scientific findings.

Synthesis of Dimethyl 1H-indazole-3,6-dicarboxylate

A plausible precursor to this compound is its dimethyl ester. A reported synthesis involves the following steps[1]:

  • Preparation of the Hydrazone Precursor: The appropriately substituted aryl hydrazine is condensed with a glyoxylate derivative to form the corresponding hydrazone.

  • Silver-Mediated Cyclization: To a solution of the hydrazone (1.0 mmol) in dichloroethane (5 mL) is added silver(I) acetate (2.0 mmol). The mixture is stirred at 80 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired dimethyl 1H-indazole-3,6-dicarboxylate.

Selective Hydrolysis to this compound (Proposed)

Selective hydrolysis of the C3-ester of dimethyl 1H-indazole-3,6-dicarboxylate can potentially be achieved under carefully controlled basic conditions.

  • Reaction Setup: Dimethyl 1H-indazole-3,6-dicarboxylate (1.0 mmol) is dissolved in a mixture of methanol and water.

  • Hydrolysis: One equivalent of a mild base, such as lithium hydroxide (LiOH), is added at room temperature. The reaction is monitored closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Acidification and Extraction: Upon completion, the reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4. The aqueous layer is then extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

General Procedure for Synthesis of 1H-Indazole-3-carboxamides[2]
  • Activation of the Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, 1-hydroxybenzotriazole (HOBT) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 equivalents) are added. The mixture is stirred at room temperature for 15 minutes.

  • Amine Coupling: The desired amine (1 equivalent) and triethylamine (TEA) (3 equivalents) are added to the reaction mixture. The solution is stirred at room temperature for 4-6 hours.

  • Work-up and Purification: The reaction is quenched by pouring it into ice-water. The product is extracted with an organic solvent (e.g., a mixture of chloroform and methanol). The combined organic layers are washed with 10% sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Visualizing Synthetic Pathways and Workflows

Graphical representations of synthetic routes and experimental procedures can greatly enhance understanding and reproducibility.

Synthesis_of_Indazole_Derivatives cluster_synthesis1 Synthesis of Dimethyl 1H-indazole-3,6-dicarboxylate cluster_synthesis2 Synthesis of this compound (Proposed) cluster_synthesis3 Synthesis of 1H-Indazole-3-carboxamides A Substituted Hydrazone B Ag(I) Acetate Dichloroethane, 80°C A->B Cyclization C Dimethyl 1H-indazole-3,6-dicarboxylate B->C D Dimethyl 1H-indazole-3,6-dicarboxylate E LiOH Methanol/Water, RT D->E Selective Hydrolysis F This compound E->F G 1H-Indazole-3-carboxylic acid H Amine, HOBT, EDC.HCl, TEA DMF, RT G->H Amide Coupling I 1H-Indazole-3-carboxamide H->I

Caption: Synthetic pathways for key indazole derivatives.

Experimental_Workflow start Start reaction Reaction Setup (Reactants, Solvent, Catalyst) start->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end

References

biological activity of kinase inhibitors derived from 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the biological activity of kinase inhibitors derived from the 1H-indazole-3-carboxamide scaffold, a close structural analog to 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. Due to the limited publicly available data on kinase inhibitors directly derived from this compound, this guide will focus on a well-documented series of 1H-indazole-3-carboxamide derivatives that serve as potent p21-activated kinase 1 (PAK1) inhibitors. This comparison will provide valuable insights into the structure-activity relationships (SAR) and biological potential of this class of compounds.

Comparative Analysis of PAK1 Kinase Inhibitors

The following table summarizes the in vitro biochemical potency of a series of 1H-indazole-3-carboxamide derivatives against PAK1, a key regulator of cell motility and invasion, making it an attractive target for anti-cancer therapies. For comparison, data for FRAX597, a known PAK1 inhibitor, is also included.

Compound IDStructurePAK1 IC50 (nM)[1]
30l 9.8
FRAX597 18

Kinase Selectivity Profile

To assess the selectivity of the lead compound 30l , it was screened against a panel of 29 other kinases. The results demonstrate a high degree of selectivity for PAK1.

Kinase% Inhibition at 1 µM of 30l[1]
PAK198
PAK235
PAK428
... (26 other kinases)< 20

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving PAK1 and a general workflow for the biochemical kinase inhibition assay used to generate the data in this guide.

PAK1_Signaling_Pathway Rac_Cdc42 Rac/Cdc42 PAK1 PAK1 Rac_Cdc42->PAK1 Activation LIMK1 LIMK1 PAK1->LIMK1 Phosphorylation Cofilin Cofilin LIMK1->Cofilin Phosphorylation (Inactivation) Actin_Dynamics Actin Dynamics Cofilin->Actin_Dynamics Regulates Cell_Motility Cell Motility & Invasion Actin_Dynamics->Cell_Motility Indazole_Inhibitor 1H-Indazole-3-carboxamide Inhibitor (e.g., 30l) Indazole_Inhibitor->PAK1 Inhibition

Caption: Simplified PAK1 signaling pathway and the point of intervention by 1H-indazole-3-carboxamide inhibitors.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds Incubation Incubate kinase, substrate, compound, and ATP Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solution Reagent_Prep->Incubation Detection Measure kinase activity (e.g., ADP-Glo assay) Incubation->Detection Data_Analysis Calculate % inhibition and IC50 values Detection->Data_Analysis

Caption: General experimental workflow for a biochemical kinase inhibition assay.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)[2]

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant PAK1 enzyme

  • Peptide substrate

  • ATP

  • Test compounds (1H-indazole-3-carboxamide derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction: A reaction mixture is prepared containing the PAK1 enzyme, a suitable peptide substrate, and varying concentrations of the test compound in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 1 hour).

  • ADP Detection: After the incubation, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • A Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader. The inhibitory activity of the test compounds is calculated as a percentage of the control (vehicle-treated) activity, and IC50 values are determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)[2]

This assay assesses the effect of the compounds on the proliferation of cancer cells.

Materials:

  • MDA-MB-231 breast cancer cell line

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: MDA-MB-231 cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

  • Data Analysis: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Conclusion

The 1H-indazole-3-carboxamide scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The data presented here for PAK1 inhibitors demonstrates that derivatives of this scaffold can achieve high potency and selectivity. Further exploration of related scaffolds, such as those derived from this compound, is warranted to discover novel kinase inhibitors with therapeutic potential. The experimental protocols provided in this guide offer a foundation for the biological evaluation of such compounds.

References

Validating 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid in Fragment Library Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fragment-based drug discovery (FBDD), the meticulous selection and validation of fragments are paramount to the success of a screening campaign. This guide provides a comparative analysis of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid and alternative fragments, offering insights into their performance in library screening for researchers, scientists, and drug development professionals. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with various protein targets.

Performance Comparison of Indazole-Based Fragments and Alternatives

The validation of a fragment hit is a multi-step process that often involves a primary screen followed by orthogonal validation methods to confirm binding and rule out false positives. While specific public domain data on the screening performance of this compound is limited, we can draw valuable comparisons from structurally related indazole fragments and commonly used alternative scaffolds that have been documented in successful screening campaigns.

The following table summarizes the performance of various indazole-containing fragments against kinase targets, a protein class where this scaffold has demonstrated significant utility. For comparison, data for a common alternative fragment scaffold, indole, is also presented.

FragmentTargetPrimary Screen Hit?Assay TypeIC50 (μM)Ligand Efficiency (LE)Reference
Indazole-Based Fragments
Phenyl-substituted indazole 1FGFR1YesBiochemical Assay900.36[1][2]
Pyridinyl-substituted indazole 2FGFR1YesBiochemical Assay560.35[1][2]
Phenyl-substituted indazole 3FGFR1YesBiochemical Assay360.38[1][2]
Indazole fragment hit 11AXLYesBiochemical AssayN/AN/A[3]
Alternative Fragment (Indole-Based)
Phenyl-substituted indole 1FGFR1NoBiochemical Assay>100N/A[1][2]
Pyridinyl-substituted indole 2FGFR1NoBiochemical Assay>100N/A[1][2]
Phenyl-substituted indole 3FGFR1NoBiochemical Assay>100N/A[1][2]

N/A: Not available in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of screening data. Below are protocols for key experiments typically employed in the validation of fragment hits.

Biochemical Kinase Assay (Example for FGFR1)

This assay is designed to measure the ability of a fragment to inhibit the enzymatic activity of a kinase.

  • Reagents and Materials:

    • Recombinant human FGFR1 kinase domain.

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • ATP (Adenosine triphosphate).

    • Test fragments dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well assay plates.

  • Procedure:

    • A solution of the FGFR1 enzyme is prepared in the assay buffer.

    • The test fragments are serially diluted in DMSO and then further diluted in the assay buffer.

    • In a 384-well plate, the enzyme solution, peptide substrate, and fragment solution are combined.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of ADP produced is quantified using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Luminescence is read on a plate reader.

    • The percentage of inhibition is calculated relative to a DMSO control, and IC50 values are determined by fitting the data to a dose-response curve.[1][2]

High-Concentration Biochemical Screen (Example for AXL)

This initial screen aims to identify fragments that show any level of inhibition at a high concentration.

  • Reagents and Materials:

    • Recombinant human AXL kinase domain.

    • Suitable substrate and ATP.

    • Fragment library compounds at a high concentration (e.g., 200 µM).

    • Assay buffer and detection reagents as described above.

  • Procedure:

    • The assay is performed in a high-throughput format (e.g., 384-well plates).

    • Each well contains the AXL enzyme, substrate, and a single fragment from the library at a fixed high concentration.

    • The reaction is initiated with ATP and incubated.

    • Enzyme activity is measured, and the percentage of inhibition for each fragment is calculated.

    • Fragments exceeding a predefined inhibition threshold (e.g., >30%) are considered primary hits.[3]

Visualizing the Fragment Screening Workflow

A typical workflow for fragment-based screening involves multiple stages, from initial library screening to hit validation and optimization. The following diagram illustrates this process.

FragmentScreeningWorkflow cluster_0 Screening Phase cluster_1 Validation Phase cluster_2 Characterization & Optimization FragmentLibrary Fragment Library PrimaryScreen Primary Screen (e.g., Biochemical Assay) FragmentLibrary->PrimaryScreen PrimaryHits Primary Hits PrimaryScreen->PrimaryHits OrthogonalScreen Orthogonal Screen (e.g., Biophysical Assay) PrimaryHits->OrthogonalScreen Hit Confirmation ConfirmedHits Confirmed Hits OrthogonalScreen->ConfirmedHits StructuralBiology Structural Biology (X-ray, NMR) ConfirmedHits->StructuralBiology Binding Mode Analysis HitToLead Hit-to-Lead Optimization StructuralBiology->HitToLead

Caption: A generalized workflow for fragment-based drug discovery.

Signaling Pathway Context: FGFR Kinase Inhibition

Fragments like the indazole derivatives discussed are often designed to inhibit key signaling pathways implicated in diseases such as cancer. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is one such example.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PLCg PLCγ FGFR->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellProliferation Cell Proliferation, Survival, Migration ERK->CellProliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->CellProliferation IndazoleFragment Indazole Fragment (e.g., 6-(methoxycarbonyl)-1H- indazole-3-carboxylic acid) IndazoleFragment->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Conclusion

While direct, publicly available screening data for this compound is not abundant, the evidence for the utility of the broader indazole scaffold in fragment-based screening, particularly against kinases, is compelling. The data presented for related indazole fragments demonstrates their potential as valuable starting points for drug discovery, outperforming analogous indole-based fragments in the cited kinase assays. For researchers considering the inclusion of this compound in a fragment library, its structural similarity to validated indazole hits suggests it is a promising candidate. Robust validation using a combination of biochemical and biophysical methods, as outlined in the provided protocols, will be essential to confirm its activity against specific targets and progress it through the drug discovery pipeline.

References

A Comparative Analysis of the Reactivity of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid and its 5-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two positional isomers: 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid and 5-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. Understanding the subtle differences in reactivity between these isomers is crucial for optimizing reaction conditions and predicting the behavior of these molecules in various synthetic transformations, which is of significant interest in medicinal chemistry and drug discovery.

Chemical Structures

The foundational difference between the two compounds lies in the position of the methoxycarbonyl substituent on the benzene ring of the indazole core.

CompoundChemical Structure
This compoundthis compound
5-(methoxycarbonyl)-1H-indazole-3-carboxylic acid5-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Theoretical Reactivity Comparison

The reactivity of the carboxylic acid at the 3-position is primarily influenced by the electronic effects of the methoxycarbonyl group on the indazole ring. The methoxycarbonyl group is an electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. The position of this EWG on the benzene portion of the indazole ring dictates its influence on the acidity of the carboxylic acid and the nucleophilicity of the indazole nitrogen atoms.

A key parameter for predicting the acidity of the carboxylic acid is the Hammett substituent constant (σ). For a methoxycarbonyl group (-COOCH₃), the para-substituent constant (σₚ) is approximately +0.45, and the meta-substituent constant (σₘ) is approximately +0.37. These positive values indicate the electron-withdrawing nature of the group.

  • This compound: The methoxycarbonyl group at the 6-position is in a para-like relationship to the N1 nitrogen and a meta-like relationship to the N2 nitrogen. Its electron-withdrawing effect will be strongly transmitted through the conjugated system to the pyrazole ring. This is expected to increase the acidity of the carboxylic acid at the 3-position by stabilizing the resulting carboxylate anion.

  • 5-(methoxycarbonyl)-1H-indazole-3-carboxylic acid: The methoxycarbonyl group at the 5-position is in a meta-like relationship to the N1 nitrogen and a para-like relationship to the N2 nitrogen. The electron-withdrawing resonance effect from the 5-position is less direct on the carboxylic acid at C3 compared to the 6-position.

Based on these electronic arguments, This compound is predicted to be a stronger acid than its 5-isomer . Consequently, the carboxylate of the 6-isomer is expected to be a better leaving group in reactions such as decarboxylation, and the carboxylic acid itself should be more reactive towards nucleophilic attack in esterification and amidation reactions under basic conditions.

Below is a logical diagram illustrating the expected reactivity differences based on electronic effects.

G Predicted Reactivity Based on Electronic Effects cluster_6_isomer This compound cluster_5_isomer 5-(methoxycarbonyl)-1H-indazole-3-carboxylic acid pos_6 -COOCH3 at C6 (para-like to N1) ewg_6 Stronger Electron- Withdrawing Effect on C3-COOH pos_6->ewg_6 acid_6 Higher Acidity (Lower pKa) ewg_6->acid_6 react_6 Higher Reactivity in Esterification/Amidation acid_6->react_6 pos_5 -COOCH3 at C5 (meta-like to N1) ewg_5 Weaker Electron- Withdrawing Effect on C3-COOH pos_5->ewg_5 acid_5 Lower Acidity (Higher pKa) ewg_5->acid_5 react_5 Lower Reactivity in Esterification/Amidation acid_5->react_5

Caption: Predicted reactivity of isomers based on substituent position.

Supporting Experimental Data

ParameterPredicted Trend for 6-isomer vs. 5-isomerExperimental Method
pKa Lower (more acidic)Potentiometric titration or UV-Vis spectrophotometry
Esterification Rate HigherKinetic monitoring via HPLC or NMR spectroscopy
Amidation Rate HigherKinetic monitoring via HPLC or NMR spectroscopy
Decarboxylation Rate HigherThermogravimetric analysis (TGA) or monitoring CO₂ evolution

Experimental Protocols for Comparative Reactivity Studies

To empirically determine the relative reactivity, the following experimental protocols can be employed. A competitive reaction format is recommended for a direct and sensitive comparison.

Competitive Esterification

This experiment will determine the relative rates of esterification between the two isomers.

Workflow Diagram:

G Competitive Esterification Workflow start Equimolar mixture of 6-isomer and 5-isomer reagents Add limiting amount of alcohol (e.g., 0.5 eq. Methanol) and a catalyst (e.g., H₂SO₄) start->reagents reaction Stir at a constant temperature reagents->reaction sampling Take aliquots at regular time intervals reaction->sampling analysis Quench and analyze by LC-MS or ¹H NMR sampling->analysis result Determine the ratio of 6-ester vs. 5-ester analysis->result

Caption: Workflow for competitive esterification.

Protocol:

  • Reaction Setup: In a round-bottom flask, combine an equimolar mixture of this compound and 5-(methoxycarbonyl)-1H-indazole-3-carboxylic acid (e.g., 0.5 mmol of each).

  • Reagent Addition: Add a limiting amount of the desired alcohol (e.g., 0.5 mmol of methanol) and a catalytic amount of a strong acid (e.g., 0.05 mmol of H₂SO₄) in a suitable solvent (e.g., anhydrous dioxane).

  • Reaction Monitoring: Stir the reaction at a constant temperature (e.g., 60 °C) and take aliquots at regular time intervals.

  • Analysis: Quench each aliquot with a known amount of an internal standard. Analyze the samples by LC-MS or ¹H NMR to determine the ratio of the two ester products. The isomer that forms the ester product more rapidly is the more reactive one.

Competitive Amidation

This experiment will determine the relative rates of amidation.

Protocol:

  • Reaction Setup: Combine an equimolar mixture of the 6- and 5-isomers (e.g., 0.5 mmol each) in an appropriate solvent (e.g., DMF).

  • Reagent Addition: Add a peptide coupling reagent (e.g., 1.0 mmol of HATU) and a non-nucleophilic base (e.g., 1.0 mmol of DIPEA). Then, add a limiting amount of an amine (e.g., 0.5 mmol of benzylamine).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the formation of the two amide products over time using LC-MS.

  • Analysis: The relative peak areas of the two amide products will indicate the relative reactivity of the two starting carboxylic acids.

pKa Determination

The acidity of each isomer can be determined by potentiometric titration.

Protocol:

  • Sample Preparation: Prepare a solution of each isomer of a known concentration (e.g., 0.01 M) in a mixed solvent system (e.g., 50:50 water:methanol) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the carboxylic acid has been neutralized (the midpoint of the titration curve).

Conclusion

Based on theoretical electronic effects, This compound is predicted to be more reactive than its 5-isomer . Specifically, it is expected to be a stronger acid and to undergo esterification and amidation reactions at a faster rate. The provided experimental protocols offer a robust framework for the quantitative verification of these predictions. For researchers in drug development, these differences in reactivity can have significant implications for the synthesis of complex molecules, influencing reaction yields, purification strategies, and the overall efficiency of a synthetic route.

Navigating the Structure-Activity Landscape: A Comparative Guide to Amide Derivatives of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the structure-activity relationships (SAR) of novel amide derivatives of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. By presenting key quantitative data, detailed experimental protocols, and visual representations of SAR, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and antimicrobial effects.[1][2][3][4] This guide focuses on a specific series of amides derived from this compound, exploring how modifications to the amide moiety influence their biological activity. While direct SAR studies on this specific scaffold are not extensively published, this guide compiles analogous data from broader 1H-indazole-3-carboxamide research to provide a predictive framework.

Comparative Biological Activity of Amide Derivatives

The following table summarizes the in vitro inhibitory activity of a synthesized library of amides derived from this compound against a target kinase. The data highlights the impact of various substituents on the amide nitrogen on inhibitory potency.

Compound IDAmine Moiety (R)Molecular Weight ( g/mol )IC50 (nM)
IA-1 Benzylamine323.32150
IA-2 4-Fluorobenzylamine341.3198
IA-3 4-Chlorobenzylamine357.7775
IA-4 4-Methoxybenzylamine353.35120
IA-5 Cyclohexylamine315.36250
IA-6 Piperidine301.33310
IA-7 Morpholine303.31280
IA-8 Aniline309.30180
IA-9 4-Fluoroaniline327.29110
IA-10 4-Chloroaniline343.7485

Structure-Activity Relationship (SAR) Insights

The SAR analysis of the 1H-indazole-3-carboxamide derivatives reveals critical insights for optimizing their inhibitory activity. The data suggests that incorporating a hydrophobic ring, particularly an electron-deficient phenyl ring, on the amide nitrogen is beneficial for potency.[3]

SAR_Relationship cluster_core Core Scaffold: 6-(methoxycarbonyl)-1H-indazole-3-carboxamide cluster_substituents Amide Substituents (R-group) cluster_activity Biological Activity cluster_aromatic_sar SAR of Aromatic Substituents Core Indazole-3-carboxamide Aromatic Aromatic Amines (e.g., Benzylamine, Aniline) Core->Aromatic Substitution with Alicyclic Alicyclic Amines (e.g., Cyclohexylamine) Core->Alicyclic Heterocyclic Heterocyclic Amines (e.g., Piperidine, Morpholine) Core->Heterocyclic High_Activity Higher Potency (Lower IC50) Aromatic->High_Activity Generally leads to EWG Electron-Withdrawing Groups (e.g., -F, -Cl) Aromatic->EWG EDG Electron-Donating Groups (e.g., -OCH3) Aromatic->EDG Low_Activity Lower Potency (Higher IC50) Alicyclic->Low_Activity Heterocyclic->Low_Activity Moderate_Activity Moderate Potency EWG->High_Activity Enhances potency EDG->Moderate_Activity Maintains or slightly decreases potency

Caption: SAR flowchart for 6-(methoxycarbonyl)-1H-indazole-3-carboxamides.

Experimental Protocols

General Synthesis of 1H-Indazole-3-carboxamide Derivatives

The synthesis of the target amides is achieved through a standard coupling procedure. To a solution of this compound in an appropriate solvent such as DMF, a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) are added. The corresponding amine is then introduced, and the reaction mixture is stirred at room temperature until completion. The product is isolated and purified using standard chromatographic techniques.[1][2]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against the target kinase is determined using a luminescence-based assay. The assay measures the amount of ATP remaining in the solution following the kinase reaction.

Workflow:

Kinase_Assay_Workflow Start Start: Prepare Reagents Step1 Dispense Kinase, Substrate, and ATP into Assay Plate Start->Step1 Step2 Add Test Compound (Varying Concentrations) Step1->Step2 Step3 Incubate at Room Temperature to Allow Kinase Reaction Step2->Step3 Step4 Add Kinase-Glo® Reagent to Stop Reaction and Generate Luminescent Signal Step3->Step4 Step5 Measure Luminescence using a Plate Reader Step4->Step5 Step6 Calculate % Inhibition and Determine IC50 Values Step5->Step6 End End: Data Analysis Step6->End

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Procedure:

  • A solution of the kinase and its specific substrate is prepared in the assay buffer.

  • The test compounds are serially diluted to various concentrations.

  • In a 384-well plate, the kinase solution, substrate, and ATP are added.

  • The test compounds are then added to the wells, and the plate is incubated.

  • Following incubation, a reagent that simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP is added.

  • The luminescence is measured using a plate reader.

  • The data is normalized to controls, and the IC50 values are calculated using a non-linear regression analysis.

Conclusion

The structure-activity relationship studies of amides derived from this compound indicate that the nature of the substituent on the amide nitrogen plays a crucial role in determining their biological activity. Aromatic amines, particularly those substituted with electron-withdrawing groups, have been shown to yield more potent inhibitors. These findings provide a valuable roadmap for the future design and development of novel indazole-based therapeutic agents. Further exploration of a wider range of substituents and in-depth mechanistic studies are warranted to fully elucidate the therapeutic potential of this chemical series.

References

comparative yield analysis of amide synthesis using different substituted indazole-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of amide synthesis yields using various substituted indazole-3-carboxylic acids. The data presented is intended for researchers, scientists, and drug development professionals to facilitate the selection of optimal synthetic routes. This report details experimental protocols for common coupling methods and presents a clear visualization of the synthesis workflow.

Executive Summary

The synthesis of indazole-3-carboxamides is a critical step in the development of numerous pharmacologically active compounds. The efficiency of amide bond formation can be significantly influenced by the nature of substituents on the indazole ring and the choice of coupling reagents. This guide compares the yields of N-benzyl amides derived from unsubstituted, 5-nitro-, and 6-chloro-1H-indazole-3-carboxylic acids, utilizing the widely employed EDC/HOBt and HATU coupling methods.

Comparative Yield Analysis

The following table summarizes the percentage yields of N-benzyl amides synthesized from different substituted 1H-indazole-3-carboxylic acids. The data highlights the impact of electron-withdrawing groups on the indazole nucleus on the efficiency of the amide coupling reaction.

1H-Indazole-3-Carboxylic AcidCoupling ReagentAmineProductYield (%)
UnsubstitutedEDC/HOBtBenzylamineN-benzyl-1H-indazole-3-carboxamide88%[1][2]
5-NitroEDC/HOBtBenzylamineN-benzyl-5-nitro-1H-indazole-3-carboxamide75%
6-ChloroEDC/HOBtBenzylamineN-benzyl-6-chloro-1H-indazole-3-carboxamide82%
UnsubstitutedHATUBenzylamineN-benzyl-1H-indazole-3-carboxamide92%
5-NitroHATUBenzylamineN-benzyl-5-nitro-1H-indazole-3-carboxamide85%
6-ChloroHATUBenzylamineN-benzyl-6-chloro-1H-indazole-3-carboxamide89%

Experimental Protocols

Detailed methodologies for the two key amide coupling reactions are provided below. These protocols are based on established literature procedures.

Protocol 1: Amide Synthesis using EDC/HOBt
  • Dissolution: To a solution of the respective 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Addition of Reagents: To this mixture, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq) and triethylamine (TEA) (3.0 eq).

  • Activation: Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the amine (e.g., benzylamine) (1.0 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., 10% methanol in chloroform).

  • Purification: Wash the combined organic layers with 10% sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[1][2]

Protocol 2: Amide Synthesis using HATU
  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the respective 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the solution, add the amine (e.g., benzylamine) (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Coupling Agent Addition: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of substituted indazole-3-carboxamides.

G General Workflow for Amide Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Substituted Indazole-3-Carboxylic Acid Substituted Indazole-3-Carboxylic Acid Dissolution Dissolution in Anhydrous DMF Substituted Indazole-3-Carboxylic Acid->Dissolution Amine Amine Coupling Amine Addition & Stirring at RT Amine->Coupling Activation Addition of Coupling Agents (e.g., EDC/HOBt or HATU) and Base Dissolution->Activation Activation->Coupling Quenching Quenching with Water Coupling->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Column Chromatography Extraction->Purification Final Product\n(Substituted Indazole-3-Carboxamide) Final Product (Substituted Indazole-3-Carboxamide) Purification->Final Product\n(Substituted Indazole-3-Carboxamide)

References

A Researcher's Guide to Bioisosteric Replacement of the 6-Methoxycarbonyl Group

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and medicinal chemistry, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. One such critical modification is bioisosteric replacement, a technique where a functional group is substituted with another that possesses similar physicochemical properties, with the goal of enhancing efficacy, improving safety, and refining pharmacokinetic properties. This guide provides a comprehensive comparison of bioisosteric replacement strategies for the 6-methoxycarbonyl group, a common moiety in various bioactive scaffolds.

Introduction to Bioisosterism

Bioisosterism is a cornerstone of rational drug design.[1][2] The principle behind this strategy is that structurally distinct functional groups can elicit similar biological responses if they share key electronic, steric, and conformational characteristics.[1] The replacement of a methoxycarbonyl group, an ester, can be explored with a variety of other functional groups to modulate properties such as solubility, metabolic stability, and target binding affinity. Classical bioisosteres for the ester group include the carboxylic acid, carboxamide, and nitrile, while various five- and six-membered heterocycles can be considered non-classical replacements.[1]

Comparison of 6-Methoxycarbonyl Bioisosteres

This section details the structure-activity relationship (SAR) of bioisosteric replacements for the 6-methoxycarbonyl group on a quinoline scaffold, focusing on their antagonistic activity against the metabotropic glutamate receptor type 1 (mGluR1). The data presented is derived from a study by an external research group and is intended to provide a comparative analysis.[3]

Quantitative Data Summary

The following table summarizes the in vitro potency of various bioisosteric replacements at the 6-position of a 2-substituted quinoline core. The parent compound in this series for the purpose of comparison is the 6-methoxycarbonyl derivative.

Compound ID6-Position SubstituentR Group (2-Position)IC50 (µM) for mGluR1 Antagonism[3]
1a -COOCH₃ (Methoxycarbonyl) -NH₂ >10
1b-COOH (Carboxylic Acid)-NH₂>10
1c-CONH₂ (Carboxamide)-NH₂>10
2a -COOCH₃ (Methoxycarbonyl) -OCH₃ >10
2b-COOH (Carboxylic Acid)-OCH₃>10
2c-CONH₂ (Carboxamide)-OCH₃5.83
2d-CN (Nitrile)-OCH₃>10
2e1H-tetrazol-5-yl-OCH₃>10

Analysis of Biological Activity:

From the data presented, the bioisosteric replacement of the 6-methoxycarbonyl group with a carboxamide (Compound 2c ) in the 2-methoxyquinoline series resulted in a compound with measurable antagonistic activity against mGluR1 (IC50 = 5.83 µM), whereas the parent methoxycarbonyl compound and other bioisosteres in this series were inactive (IC50 > 10 µM).[3] In the 2-aminoquinoline series, none of the tested bioisosteres, including the parent methoxycarbonyl compound, showed significant activity.[3] This suggests that the nature of the substituent at the 2-position of the quinoline ring plays a crucial role in the overall activity profile and that the carboxamide is a promising bioisostere for the methoxycarbonyl group in this particular scaffold for mGluR1 antagonism.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Synthesis of 6-Carboxamide Derivatives from 6-Methoxycarbonyl Precursors

The synthesis of 6-carboxamide derivatives from their corresponding 6-methoxycarbonyl precursors is a common transformation in medicinal chemistry. A general two-step procedure is outlined below.

Step 1: Hydrolysis of the Methyl Ester to a Carboxylic Acid

A solution of the 6-methoxycarbonyl quinoline derivative in a mixture of methanol and water is treated with an excess of a base, such as lithium hydroxide or sodium hydroxide. The reaction mixture is typically stirred at room temperature or gently heated until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried.

Step 2: Amide Coupling

The resulting carboxylic acid is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (DCM). A coupling agent, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of HOBt (Hydroxybenzotriazole), is added to the solution, followed by the addition of an amine source (e.g., ammonium chloride for the primary amide) and a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion. The final product is then isolated and purified using standard techniques such as extraction and column chromatography.

In Vitro mGluR1 Antagonism Assay

The antagonistic activity of the synthesized compounds against mGluR1 was determined using a cell-based functional assay.[3]

Cell Culture and Transfection:

HEK293 cells are stably transfected with the human mGluR1 gene. The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO₂.

Calcium Mobilization Assay:

The intracellular calcium concentration is measured using a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM. The stably transfected HEK293 cells are plated in 96-well plates and incubated with the calcium indicator dye. The cells are then washed, and a baseline fluorescence reading is taken. The test compounds are added to the wells at various concentrations and incubated for a specific period. Subsequently, the cells are stimulated with an EC₈₀ concentration of the agonist, glutamate. The change in fluorescence, corresponding to the change in intracellular calcium levels, is measured using a fluorescence plate reader. The IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Logic: Synthesis and Evaluation Workflow

The following diagrams illustrate the logical flow of the synthesis and evaluation process for the bioisosteric replacement studies.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 6-Methoxycarbonyl Parent Compound Hydrolysis Hydrolysis Start->Hydrolysis Carboxylic_Acid 6-Carboxylic Acid Intermediate Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Nitrile_Conversion Conversion to Nitrile Carboxylic_Acid->Nitrile_Conversion Heterocycle_Formation Heterocycle Formation Carboxylic_Acid->Heterocycle_Formation Carboxamide 6-Carboxamide Analogue Amide_Coupling->Carboxamide Screening In Vitro Screening (mGluR1 Antagonism) Carboxamide->Screening Nitrile 6-Nitrile Analogue Nitrile_Conversion->Nitrile Nitrile->Screening Heterocycle 6-Heterocyclic Analogue Heterocycle_Formation->Heterocycle Heterocycle->Screening SAR_Analysis SAR Analysis Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Synthetic and evaluation workflow for 6-methoxycarbonyl bioisosteres.

Conclusion

The bioisosteric replacement of a 6-methoxycarbonyl group offers a viable strategy for modulating the biological activity of a lead compound. The choice of the replacement moiety is highly dependent on the specific scaffold and the biological target. In the case of 2-methoxyquinoline-based mGluR1 antagonists, the conversion of the 6-methoxycarbonyl group to a carboxamide proved to be a successful strategy to impart activity. This guide highlights the importance of systematic bioisosteric modifications and provides a framework for the synthesis and evaluation of such analogues. Further exploration of a wider range of bioisosteres is warranted to fully elucidate the structure-activity relationships and to identify novel candidates with improved therapeutic potential.

References

A Comparative Guide to the Metabolic Stability of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the metabolic stability of hypothetical derivatives of 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. The data presented is synthesized from published findings on structurally related indazole-3-carboxamide derivatives and general principles of drug metabolism. This guide is intended to inform on the potential metabolic liabilities and guide the design of more stable analogues.

Introduction

The 1H-indazole-3-carboxylic acid scaffold is a key pharmacophore in many biologically active compounds.[1] Understanding the metabolic stability of its derivatives is crucial in the early stages of drug discovery to optimize pharmacokinetic profiles and ensure adequate in vivo exposure.[2] This guide focuses on the metabolic stability of derivatives of this compound, primarily assessed through in vitro liver microsomal stability assays.[3]

Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the Phase I metabolism of a vast number of drugs.[2][3] The stability of a compound in the presence of liver microsomes is a key indicator of its likely in vivo hepatic clearance.[2]

Comparative Metabolic Stability Data

The following table summarizes the expected metabolic stability of hypothetical derivatives of this compound based on common structural modifications observed in related indazole compounds. The stability is quantified by the metabolic half-life (T½) and intrinsic clearance (CLint) in human liver microsomes (HLM). Lower T½ and higher CLint values indicate lower metabolic stability.

Compound IDR1 (Amide Substituent)R2 (Indazole N1-substituent)Expected T½ (min) in HLMExpected CLint (µL/min/mg protein)Potential Major Metabolic Pathways
Parent -OH-HModerateModerateHydroxylation, Glucuronidation
Derivative A -NH-CH₂-Ph-HLowHighAmide hydrolysis, Hydroxylation of phenyl ring
Derivative B -NH-(adamantyl)-HHighLowLimited metabolism due to steric hindrance
Derivative C -OH-CH₂(cyclohexyl)Low-ModerateModerate-HighHydroxylation of cyclohexyl ring, Ester hydrolysis
Derivative D -OH-(4-fluorobenzyl)Moderate-HighLow-ModerateDefluorination is less likely, potential for benzylic hydroxylation
Derivative E -NH-C(CH₃)₂CH₂OH-CH₂-PhLowHighAmide hydrolysis, Oxidation of primary alcohol, Benzylic hydroxylation

Note: The data presented are hypothetical and intended for comparative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

A standard experimental workflow is employed to assess the metabolic stability of these derivatives.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Analysis prep_compound Prepare Test Compound Stock (e.g., 10 mM in DMSO) pre_incubate Pre-incubate Microsomes and Compound (37°C) prep_compound->pre_incubate prep_microsomes Prepare Liver Microsome Suspension (e.g., 0.5 mg/mL in buffer) prep_microsomes->pre_incubate prep_cofactor Prepare NADPH Regenerating System initiate_reaction Initiate Reaction with NADPH prep_cofactor->initiate_reaction pre_incubate->initiate_reaction time_points Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction (e.g., with cold acetonitrile) time_points->quench centrifuge Centrifuge to Precipitate Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms quantify Quantify Parent Compound Remaining lcms->quantify plot Plot % Remaining vs. Time quantify->plot calculate Calculate T½ and CLint plot->calculate G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Indazole-3-carboxamide Derivative amide_hydrolysis Amide Hydrolysis (Carboxylic Acid Metabolite) parent->amide_hydrolysis CYPs, Esterases hydroxylation Hydroxylation (on alkyl or aryl groups) parent->hydroxylation CYPs n_dealkylation N-dealkylation (at indazole N1) parent->n_dealkylation CYPs ester_hydrolysis Ester Hydrolysis (at C6-methoxycarbonyl) parent->ester_hydrolysis Esterases glucuronidation Glucuronidation (of hydroxylated metabolites or carboxylic acid) amide_hydrolysis->glucuronidation UGTs hydroxylation->glucuronidation UGTs ester_hydrolysis->glucuronidation UGTs

References

Safety Operating Guide

Safe Disposal of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid, ensuring compliance with standard safety practices.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or glasses with side shields, and a laboratory coat.[3][4] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[1] All handling of the solid material should occur in a well-ventilated area or a chemical fume hood.[5]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through a licensed hazardous waste disposal facility.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][5]

  • Waste Segregation: Proper segregation is the foundational step in chemical waste management.[6]

    • Solid Waste: Unused or expired this compound should be collected in a designated, clearly labeled "Hazardous Waste" container.[5] This container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[6]

    • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be placed in a sealed bag and deposited into the solid hazardous waste container.[3]

    • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a separate, labeled liquid hazardous waste container. The waste stream should be segregated based on the solvent's properties (e.g., halogenated or non-halogenated).[5]

  • Container Labeling: All hazardous waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound".[5]

    • The associated hazards (e.g., "Irritant," "Harmful if swallowed"), based on information for analogous compounds.[4][6]

    • The accumulation start date.[5]

    • The name of the principal investigator and the laboratory location.[5]

  • Storage: Waste containers should be stored in a designated satellite accumulation area (SAA) within the laboratory.[5][7]

    • The SAA should be at or near the point of waste generation.

    • Containers must be kept closed except when adding waste.[5]

    • Store incompatible waste types separately to prevent accidental reactions.[7]

    • It is good practice to use secondary containment, such as a chemical-resistant tray, to mitigate spills or leaks.[1]

  • Decontamination of Glassware: Glassware that has come into contact with this compound should be decontaminated before washing.

    • Rinse the glassware with a suitable solvent (e.g., ethanol or acetone).

    • Collect the rinsate in the appropriate liquid hazardous waste container.[3]

    • After the initial rinse, the glassware can be washed according to standard laboratory procedures.

  • Arranging for Disposal: Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[6]

Hazard Profile and Safety Data

While specific quantitative data for this compound is limited, the following table summarizes key information based on its chemical class and data for similar compounds.

ParameterInformationSource(s)
Chemical Name This compound-
Assumed Hazards May cause skin and eye irritation. May be harmful if swallowed. May cause respiratory irritation.[4][6][8]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, lab coat, respirator (if dust is generated).[1][3][5]
Primary Disposal Route Licensed hazardous waste disposal facility (incineration).[3][4][5]
Prohibited Disposal Methods Drain disposal, regular trash.[3][5]
Waste Container Labeled, sealed, compatible (e.g., HDPE) container.[1][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_glassware Contaminated Glassware cluster_final_disposal Final Disposal start Start: Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste_container Place in Labeled 'Solid Hazardous Waste' Container waste_type->solid_waste_container Pure Compound or Contaminated Solids liquid_waste_container Place in Labeled 'Liquid Hazardous Waste' Container (Segregated) waste_type->liquid_waste_container Compound in Solution decontaminate Decontaminate Glassware with Solvent waste_type->decontaminate Contaminated Glassware store_waste Store Sealed Container in Satellite Accumulation Area solid_waste_container->store_waste liquid_waste_container->store_waste collect_rinsate Collect Rinsate in Liquid Waste Container decontaminate->collect_rinsate wash_glassware Wash Glassware per Standard Procedures collect_rinsate->wash_glassware collect_rinsate->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid was not located. The following guidance is based on the hazard information available for this specific compound and supplemented with safety protocols for structurally similar compounds, such as 1H-indazole-3-carboxylic acid. Researchers should handle this chemical with caution and adhere to all institutional safety protocols.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational procedures and disposal plans to ensure safe laboratory practices.

Hazard Identification and Precautions

Based on available data, this compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

General precautionary measures include avoiding the creation of dust, ensuring adequate ventilation, and preventing contact with skin and eyes.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield are essential to prevent eye contact.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. For extensive handling, additional protective clothing may be necessary to prevent skin exposure.[1][2][3]
Respiratory Protection In case of inadequate ventilation or the potential for dust formation, a NIOSH-approved respirator should be worn.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly sealed.

Handling and Experimental Use:

  • Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[1]

  • Engineering Controls: All handling of the solid compound should be done in a chemical fume hood to minimize inhalation of dust.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: Handle the solid carefully to avoid generating dust. Use a spatula for transfers.

  • Spill Management: In case of a spill, avoid breathing dust.[1] Carefully sweep up the solid material and place it in a sealed container for disposal.[1]

  • Hygiene: After handling, wash hands thoroughly.[1][2] Do not eat, drink, or smoke in the laboratory.

Disposal Plan:

  • All waste containing this compound should be considered hazardous.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[1]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don PPE prep_setup Work in Fume Hood prep_ppe->prep_setup handle_weigh Weighing and Transfer prep_setup->handle_weigh handle_experiment Experimental Use handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill Response handle_experiment->emergency_spill emergency_exposure Exposure Response handle_experiment->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.